molecular formula C4H9N5O B1375052 1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine CAS No. 1421780-45-1

1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine

Cat. No.: B1375052
CAS No.: 1421780-45-1
M. Wt: 143.15 g/mol
InChI Key: JFQABMUWPUGHFO-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine is a useful research compound. Its molecular formula is C4H9N5O and its molecular weight is 143.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-methoxyethyl)tetrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5O/c1-10-3-2-9-4(5)6-7-8-9/h2-3H2,1H3,(H2,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQABMUWPUGHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited publicly available data on this specific molecule, this guide synthesizes information based on the established chemistry of 1,5-disubstituted tetrazoles. It outlines a probable synthetic route, discusses key physicochemical properties, and details standard analytical techniques for characterization. Furthermore, this document explores the potential applications of this compound, particularly in drug discovery, drawing parallels with other functionally related tetrazole derivatives. The aim is to provide a foundational resource for researchers and professionals working with or considering the use of this and similar tetrazole-based compounds.

Introduction: The Tetrazole Core in Modern Chemistry

The tetrazole moiety is a significant pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group. This substitution can enhance a molecule's metabolic stability and improve its pharmacokinetic profile. The nitrogen-rich tetrazole ring system is also a cornerstone of energetic materials, finding applications in gas-generating systems and propellants due to its high heat of formation and the release of nitrogen gas upon decomposition[1][2][3]. The compound 1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine incorporates this versatile heterocyclic core, suggesting its potential utility in both pharmaceutical and material sciences.

The structure of 1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine, with the IUPAC name 1-(2-methoxyethyl)-1H-tetrazol-5-amine and CAS number 144433-47-6, features a tetrazole ring substituted at the N1 position with a 2-methoxyethyl group and at the C5 position with an amine group.

Physicochemical Properties and Characterization

Predicted Physicochemical Properties

A summary of predicted and general properties for a compound with the molecular formula C4H9N5O is presented below.

PropertyPredicted/Expected ValueSource/Basis
Molecular Formula C4H9N5O-
Molecular Weight 143.15 g/mol -
Appearance Likely a white to off-white crystalline solidGeneral property of similar small molecule tetrazoles[2][4]
Solubility Expected to have some solubility in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water and nonpolar solvents.General solubility trends for substituted tetrazoles.
Melting Point Expected to be a solid with a defined melting point, likely above 100 °C.Comparison with other aminotetrazoles[2].
pKa The tetrazole ring NH is weakly acidic, and the exocyclic amine is basic.General characteristics of the tetrazole moiety[2].
Spectroscopic Characterization

The structural elucidation of 1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine would rely on a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a triplet for the CH3O- group, a triplet for the -OCH2- group, a triplet for the -NCH2- group, and a broad singlet for the -NH2 protons.

    • ¹³C NMR: Distinct signals for the methoxy carbon, the two methylene carbons of the ethyl chain, and the carbon of the tetrazole ring are anticipated.

  • Infrared (IR) Spectroscopy:

    • Characteristic peaks would include N-H stretching vibrations for the amine group (around 3300-3500 cm⁻¹), C-H stretching for the alkyl chain (around 2850-3000 cm⁻¹), C-N stretching, and N=N stretching vibrations characteristic of the tetrazole ring.

  • Mass Spectrometry (MS):

    • The molecular ion peak [M+H]⁺ would be expected at m/z 144.0829, corresponding to the protonated molecule. Fragmentation patterns would likely involve the loss of the methoxyethyl side chain.

Synthesis of 1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine

A definitive, published synthetic protocol for 1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine is not available. However, a plausible and efficient synthetic route can be designed based on well-established methods for the synthesis of 1,5-disubstituted tetrazoles[5]. A common approach involves the reaction of a corresponding amine with triethyl orthoformate and sodium azide.

Proposed Synthetic Pathway

A likely three-component reaction to synthesize the target compound is outlined below. This method is advantageous as it often proceeds in a single pot and with good yields for a range of substrates.

Synthesis_Workflow cluster_reaction Reaction cluster_product Product 2-methoxyethanamine 2-Methoxyethanamine Reaction_Vessel One-Pot Reaction (e.g., in DMF or Acetic Acid) with Lewis Acid Catalyst (e.g., Yb(OTf)3) 2-methoxyethanamine->Reaction_Vessel Triethyl_orthoformate Triethyl Orthoformate Triethyl_orthoformate->Reaction_Vessel Sodium_azide Sodium Azide Sodium_azide->Reaction_Vessel Target_Compound 1-(2-methoxyethyl)-1H-1,2,3,4- tetrazol-5-amine Reaction_Vessel->Target_Compound Cyclization

Figure 1: Proposed one-pot synthesis workflow for 1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine.

Representative Experimental Protocol

Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Setup: To a solution of 2-methoxyethanamine (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or glacial acetic acid, add triethyl orthoformate (1.1 equivalents) and sodium azide (1.2 equivalents).

  • Catalysis: A Lewis acid catalyst, such as ytterbium triflate (Yb(OTf)₃) or zinc chloride (ZnCl₂), can be added to facilitate the reaction[5].

  • Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 80 to 120 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, or the aqueous solution is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield the desired 1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine.

Causality of Experimental Choices:

  • Solvent: DMF and acetic acid are commonly used for this type of reaction due to their ability to dissolve the reactants and their high boiling points, which allow for elevated reaction temperatures.

  • Catalyst: The Lewis acid catalyst activates the orthoformate, making it more susceptible to nucleophilic attack by the amine, and also facilitates the subsequent cyclization with the azide.

  • Temperature: Elevated temperatures are generally required to overcome the activation energy for the cyclization reaction.

Potential Applications in Drug Development and Materials Science

While specific biological activities or material applications of 1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine have not been reported, its structure suggests several areas of potential interest.

Medicinal Chemistry
  • Caspase-1 Inhibition: 1,5-disubstituted α-amino tetrazole derivatives have been investigated as non-covalent inhibitors of the inflammasome-caspase-1 complex, which is a key target in inflammatory diseases[6]. The structural features of 1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine make it a candidate for investigation in this area.

  • Bioisosterism: The tetrazole ring can act as a bioisostere of a carboxylic acid, potentially improving the pharmacokinetic properties of a drug candidate. The methoxyethyl side chain can also modulate lipophilicity and metabolic stability.

Signaling_Pathway cluster_stimuli Inflammatory Stimuli (PAMPs/DAMPs) cluster_inflammasome Inflammasome Activation cluster_caspase1 Caspase-1 Activity cluster_cytokines Pro-inflammatory Cytokine Release PAMPs PAMPs / DAMPs Inflammasome Inflammasome Assembly (e.g., NLRP3) PAMPs->Inflammasome ProCasp1 Pro-Caspase-1 Inflammasome->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 autocatalytic cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves TargetCompound 1-(2-methoxyethyl)-1H- 1,2,3,4-tetrazol-5-amine (Potential Inhibitor) TargetCompound->Casp1 Inhibits IL1b Mature IL-1β (Inflammation) ProIL1b->IL1b

Figure 2: Potential mechanism of action as a Caspase-1 inhibitor in the inflammasome pathway.

Materials Science

The high nitrogen content of the tetrazole ring makes it and its derivatives candidates for high-energy-density materials[3]. While the methoxyethyl substituent may not be ideal for maximizing energy density compared to nitro groups, the overall stability and gas-generating properties could be of interest for specific applications. Further derivatization of the amine group could also be explored to introduce more energetic functionalities.

Conclusion

1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine is a compound with a structural motif that is highly relevant to contemporary research in both medicinal chemistry and materials science. Although specific data for this molecule is scarce, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on the well-established principles of tetrazole chemistry. The proposed synthetic route offers a practical approach for obtaining this compound for further investigation. Its potential as a modulator of inflammatory pathways, particularly as a caspase-1 inhibitor, warrants further exploration by drug development professionals.

References

  • PubChem. (n.d.). 1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1-methyl-1H-tetrazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • Beilstein Journals. (2019). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
  • Google Patents. (n.d.). US9440922B2 - Tetracyclic compound.
  • ResearchGate. (n.d.). Progress of N, N-bis(1(2)H-tetrazol-5-yl)amine and its derivatives. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-1H-1,2,3,4-tetrazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Aminotetrazole. Retrieved from [Link]

  • MDPI. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Retrieved from [Link]

  • RSC Publishing. (2018). Engineering bistetrazoles: (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) as a new planar high-energy-density material.
  • PubChem. (n.d.). Aminotetrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(4-(2-(4-(1-(2-Methoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic Acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Tetrazol-5-amine. NIST Chemistry WebBook. Retrieved from [Link]

  • CAS. (n.d.). 1-Methyl-1H-tetrazol-5-amine. CAS Common Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006050922A1 - Process for the synthesis of tetrazoles.
  • ResearchGate. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Retrieved from [Link]

  • South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
  • ScienceDirect. (2022). Design, synthesis and biological evaluation of 1,5-disubstituted α-amino tetrazole derivatives as non-covalent inflammasome-caspase-1 complex inhibitors with potential application against immune and inflammatory disorders.
  • MDPI. (2020). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP.
  • Cheméo. (n.d.). Chemical Properties of 1H-Tetrazol-5-amine (CAS 4418-61-5). Retrieved from [Link]

Sources

Solubility Profiling of 1-(2-methoxyethyl)-5-aminotetrazole: Technical Guide & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the solubility profiling of 1-(2-methoxyethyl)-5-aminotetrazole (MEAT), a critical intermediate in the synthesis of high-value pharmaceuticals (e.g., cephalosporins, potential energetic materials) and a structural analog to established tetrazole scaffolds.

Given the scarcity of public domain solubility data for this specific derivative, this guide synthesizes theoretical physicochemical predictions with a rigorous, self-validating experimental protocol . It is designed to empower researchers to generate, validate, and model solubility data with high precision.

Executive Summary & Strategic Context

1-(2-methoxyethyl)-5-aminotetrazole is a polar, nitrogen-rich heterocycle. Its solubility profile is governed by the interplay between the high-polarity tetrazole ring (H-bond donor/acceptor), the primary amino group (H-bond donor), and the methoxyethyl tail (which introduces limited lipophilicity and an ether linkage).

  • Primary Challenge: Public solubility datasets for this specific 1-substituted derivative are virtually non-existent, unlike its parent compound 5-aminotetrazole (5-AT).

  • Operational Goal: To determine the saturation solubility (

    
    ) in polar solvents to optimize crystallization yields, purification efficiency, and reaction kinetics.
    
  • Predicted Behavior: Based on structural analogs (e.g., 1-methyl-5-aminotetrazole), MEAT is expected to exhibit:

    • High Solubility: DMSO, DMF, DMAc (Dipolar aprotic interactions).

    • Moderate-to-High Solubility: Water, Methanol, Ethanol (H-bonding).

    • Low Solubility: Toluene, Hexane, Diethyl Ether (Polarity mismatch).

Physicochemical Profile & Theoretical Analysis

Understanding the molecular drivers of solubility is a prerequisite for selecting the correct solvent system.

FeatureChemical MoietyEffect on Solubility
Core Scaffold Tetrazole Ring (

)
High Polarity: Acts as a strong H-bond acceptor. Drives solubility in water and polar aprotic solvents.
Functional Group Primary Amine (

)
H-Bond Donor: Facilitates dissolution in protic solvents (MeOH, EtOH,

) via hydrogen bonding.
Substituent Methoxyethyl (

)
Amphiphilicity: The ether oxygen accepts H-bonds, maintaining water solubility. The ethyl chain adds slight lipophilicity, potentially improving solubility in moderately polar organics (e.g., Acetone, Ethyl Acetate) compared to unsubstituted 5-AT.

Thermodynamic Prediction: The dissolution of MEAT is likely endothermic (


) and entropy-driven  (

), meaning solubility will increase significantly with temperature. This behavior is typical for high-melting-point nitrogen heterocycles.
Experimental Protocol: Isothermal Saturation Method

To generate authoritative solubility data, you must employ the Isothermal Saturation Shake-Flask Method . This protocol is the industry standard for generating thermodynamic-quality data (E-E-A-T compliant).

3.1 Reagents & Equipment
  • Solute: 1-(2-methoxyethyl)-5-aminotetrazole (Purity > 99.0%, confirmed by HPLC).

  • Solvents: HPLC-grade Water, Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile (ACN), Ethyl Acetate (EtOAc), DMF, DMSO.

  • Apparatus: Constant-temperature shaker bath (

    
     K), 0.45 
    
    
    
    m PTFE syringe filters, HPLC system with UV/DAD detector.
3.2 Step-by-Step Workflow

G Start Start: Excess Solute Addition Equilibrate Equilibration (T = 278-323 K, 48h) Start->Equilibrate Settle Phase Separation (Sedimentation/Centrifugation) Equilibrate->Settle Filter Filtration (0.45 µm PTFE, Pre-heated) Settle->Filter Dilute Dilution (Mobile Phase) Filter->Dilute Analyze Quantification (HPLC/UV) Dilute->Analyze

Figure 1: Standardized Isothermal Saturation Workflow for Solubility Determination.

3.3 Critical Procedural Nuances
  • Excess Solid: Ensure a visible solid phase remains at all times. If the solid disappears, the solution is undersaturated—add more solid immediately.

  • Temperature Control: Use a jacketed vessel or water bath. Fluctuations > 0.1 K will introduce significant error in thermodynamic calculations.

  • Filtration: The syringe filter and syringe must be pre-heated to the experimental temperature to prevent "crash-out" (precipitation) of the solute during filtration, which would yield artificially low results.

  • Sampling: Take samples in triplicate at 24h, 48h, and 72h to confirm equilibrium (variation should be < 1.0%).

Thermodynamic Modeling & Data Correlation

Once experimental data (


) is collected, it must be modeled to extract thermodynamic parameters. This validates the internal consistency of your data.
4.1 Modified Apelblat Equation

This semi-empirical model is the gold standard for correlating solubility with temperature.



  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     : Absolute temperature (K).[1][2][3][4]
    
  • 
     : Empirical model parameters.
    
  • Validation: A Relative Average Deviation (RAD) < 2% indicates high-quality data.

4.2 Van't Hoff Equation

Used to calculate apparent thermodynamic functions.



  • 
     : Apparent enthalpy of dissolution (kJ/mol). Positive values indicate an endothermic process.
    
  • 
     : Apparent entropy of dissolution (J/mol·K).
    
  • 
     : Gas constant (8.314 J/mol·K).
    
4.3 Thermodynamic Logic Flow

Thermo Data Experimental Data (x_exp vs T) Plot Plot ln(x_exp) vs 1/T Data->Plot Linear Linear Regression (Van't Hoff) Plot->Linear Calc Calculate Parameters Slope = -ΔH/R Intercept = ΔS/R Linear->Calc Interpret Interpretation (+ΔH: Endothermic) (+ΔS: Entropy Driven) Calc->Interpret

Figure 2: Workflow for Thermodynamic Parameter Extraction.

Data Presentation & Expected Trends

Since specific values for MEAT are to be determined, use the following template to structure your results. The "Reference Trend" column is based on the behavior of the structural analog 5-aminotetrazole .[5]

Table 1: Solubility Data Template (Mole Fraction, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
SolventPolarity Index (

)
Expected Trend (vs 5-AT)T = 298.15 K (

)
T = 323.15 K (

)
Water 10.2High (H-bonding)To be measuredTo be measured
Methanol 5.1Moderate-High To be measuredTo be measured
Ethanol 4.3Moderate To be measuredTo be measured
Isopropanol 3.9Moderate-Low To be measuredTo be measured
Acetone 5.1Moderate (Improved by ether tail)To be measuredTo be measured
Acetonitrile 5.8Low-Moderate To be measuredTo be measured
DMF 6.4Very High (Dipolar interaction)To be measuredTo be measured
Toluene 2.4Very Low To be measuredTo be measured

Note on Crystallization: For purification, a cooling crystallization from Water or Methanol is likely the most effective strategy, given the steep solubility-temperature curve typical of aminotetrazoles. An antisolvent crystallization using Water (solvent) + Acetone (antisolvent) or DMF (solvent) + Water (antisolvent) may also be viable.

References
  • General Protocol for Solubility

    • Standard Operating Procedure for Solubility Testing. European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM), 2023. Link

  • Analogous Compound Data (5-Aminotetrazole)

    • Wang, J., et al. "Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents." Journal of Chemical & Engineering Data, 2019. Link

    • Note: This paper provides the baseline solubility behavior for the core tetrazole scaffold.
  • Thermodynamic Modeling

    • Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999. Link

  • Structural Context (Energetic Materials/Intermediates)

    • "N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability."[2] Molecules, 2022.[6][2] Link

Sources

Difference between 1-substituted and 2-substituted 5-aminotetrazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, spectroscopic, and synthetic distinctions between 1-substituted and 2-substituted 5-aminotetrazoles (5-ATs). It is designed for researchers requiring high-fidelity characterization and regioselective synthesis protocols.

Executive Summary

The regiochemistry of 5-aminotetrazole (5-AT) substitution dictates its electronic properties, reactivity, and utility in energetic materials and medicinal chemistry.

  • 1-Substituted isomers are generally more polar, exhibit higher crystal densities, and are prone to Dimroth rearrangement .

  • 2-Substituted isomers are often thermodynamically favored in the gas phase, less polar, and exhibit distinct photochemical degradation pathways.

Distinguishing these isomers requires precise spectroscopic analysis, as their physical properties can overlap. This guide provides the definitive analytical markers and synthetic pathways to target each regioisomer.

Structural & Electronic Fundamentals

The parent 5-aminotetrazole exists in a tautomeric equilibrium, primarily favoring the 1H-form in solution and the solid state due to intermolecular hydrogen bonding. Substitution at N1 or N2 "locks" the heterocycle into a specific electronic configuration.

Feature1-Substituted (1H-form)2-Substituted (2H-form)
Hybridization N1 is sp³-like (pyrrole-type); N2, N3, N4 are sp² (pyridine-type).N2 is sp³-like (pyrrole-type); N1, N3, N4 are sp² (pyridine-type).
Dipole Moment High (typically > 5 D). The vectors of the ring and exocyclic amino group often reinforce.Low (typically < 3 D). The vectors often oppose, reducing net polarity.
Solubility Higher in polar solvents (DMSO, MeOH).Higher in non-polar/organic solvents (CHCl₃, Et₂O).
Density Generally Higher . Critical for energetic materials (HEDM) where crystal density correlates with detonation velocity.Generally Lower due to weaker intermolecular forces (less efficient packing).
Stability Kinetic product in many alkylations. Prone to Dimroth rearrangement.Thermodynamic product in gas phase. Thermally more stable against rearrangement.
Visualization: Tautomerism and Isomerism

The following diagram illustrates the tautomeric equilibrium of the parent 5-AT and the structures of the locked isomers.

Isomerism cluster_parent Parent 5-Aminotetrazole (Tautomerism) cluster_sub Locked Regioisomers (R = Alkyl/Aryl) T1 1H-Tautomer (Polar, Dominant in Solid) T2 2H-Tautomer (Less Polar, Gas Phase) T1->T2 Fast Equilibrium S1 1-Substituted (High Dipole, Dense) T1->S1 Regioselective Synthesis S2 2-Substituted (Low Dipole, Lipophilic) T2->S2 Alkylation (Thermodynamic) caption Fig 1: Tautomeric equilibrium and structural locking of 5-aminotetrazoles.

Spectroscopic Identification (The "Gold Standard")

Unambiguous identification is achieved via NMR spectroscopy. The carbon chemical shift of the tetrazole C5 position is the most reliable indicator.

Diagnostic NMR Shifts (DMSO-d₆)
Nucleus1-Substituted (1-R)2-Substituted (2-R)Mechanistic Insight
¹³C NMR (C5) ~152 – 157 ppm ~164 – 168 ppm The C5 in 2-isomers is more deshielded due to the adjacent sp² nitrogens (N1/N4) exerting a stronger electron-withdrawing effect than the sp³ N1 in the 1-isomer.
¹H NMR (NH₂) δ 6.60 – 6.80 ppm δ 5.90 – 6.10 ppm The exocyclic amino protons in 1-isomers are more acidic/deshielded due to stronger conjugation with the electron-poor ring.
¹⁵N NMR N1 (pyrrole-type) is shielded (~ -180 ppm).N2 (pyrrole-type) is shielded (~ -100 ppm).Definitive but requires ¹⁵N-labeled precursors or long acquisition times.

Critical Validation Step: If you synthesize a derivative and the C5 signal appears at 167 ppm, you have predominantly formed the 2-isomer , regardless of the intended pathway.

Regioselective Synthesis Pathways

Achieving >95% regioselectivity is challenging due to the ambident nucleophilicity of the tetrazolate anion. The following protocols maximize selectivity based on kinetic vs. thermodynamic control.

Workflow Visualization

Synthesis cluster_1sub Pathway A: 1-Substituted cluster_2sub Pathway B: 2-Substituted Start Target Molecule Decision Desired Isomer? Start->Decision Method1 Cyanogen Azide + Amine (In Situ) Decision->Method1 1-Isomer Method2 5-AT + Alcohol/BF3·Et2O (Acid Catalysis) Decision->Method2 2-Isomer Mech1 Imidoyl Azide Cyclization Method1->Mech1 Prod1 1-Substituted 5-AT (>90% Yield) Mech1->Prod1 Prod2 2-Substituted 5-AT (Thermodynamic) Method2->Prod2 High Selectivity Method3 Direct Alkylation (Base) (Mixture) Purify Column Chromatography (Separation Required) Method3->Purify Purify->Prod2 caption Fig 2: Synthetic decision tree for regioselective access to 5-AT isomers.

Protocol A: Synthesis of 1-Substituted 5-Aminotetrazoles (Cyanogen Azide Method)

Best for: High purity, avoiding isomer separation.

Mechanism: Reaction of a primary amine with cyanogen azide (generated in situ) forms an imidoyl azide intermediate, which cyclizes exclusively to the 1-substituted tetrazole.

Step-by-Step:

  • Caution: Cyanogen azide is energetic. Perform behind a blast shield.

  • Preparation: In a flask, dissolve cyanogen bromide (1.0 equiv) in acetonitrile at 0°C.

  • Azidation: Add sodium azide (1.1 equiv) portion-wise. Stir for 10 min to generate cyanogen azide.

  • Amine Addition: Add the primary amine (1.0 equiv) dropwise. The solution may turn slightly yellow.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Workup: Evaporate solvent (carefully). Recrystallize from ethanol/water.

  • Validation: Check ¹H NMR. NH₂ peak should be ~6.6 ppm.

Protocol B: Synthesis of 2-Substituted 5-Aminotetrazoles (BF₃-Catalyzed Alkylation)

Best for: Accessing the thermodynamic 2-isomer directly from 5-aminotetrazole.

Mechanism: Acid-catalyzed alkylation with alcohols favors the N2 position due to steric factors and the thermodynamic stability of the 2-substituted cation intermediate.

Step-by-Step:

  • Reactants: Combine anhydrous 5-aminotetrazole (1.0 equiv) and the corresponding alcohol (1.2 equiv) in 1,2-dichloroethane.

  • Catalyst: Add boron trifluoride etherate (BF₃·Et₂O, 1.5 equiv) dropwise at room temperature.[1]

  • Reaction: Reflux the mixture for 6–12 hours. Monitor by TLC (2-isomer is usually less polar/higher R_f).

  • Quench: Cool and quench with saturated NaHCO₃.

  • Purification: Extract with DCM. If a mixture is present, the 2-isomer elutes first on silica gel (Hexane/EtOAc).

  • Validation: Check ¹³C NMR. C5 peak should be ~167 ppm.

Reactivity Profile: The Dimroth Rearrangement[2]

A critical instability of 1-substituted 5-aminotetrazoles is the Dimroth rearrangement. Under basic or thermal stress, the endocyclic nitrogen and exocyclic amino group exchange positions, converting the 1-substituted 5-aminotetrazole into a 5-(alkylamino)tetrazole .

  • Starting Material: 1-Alkyl-5-aminotetrazole (Ring N substituted).

  • Product: 5-(Alkylamino)-1H-tetrazole (Exocyclic N substituted).

  • Driving Force: Formation of the thermodynamically more stable 5-amino-substituted tautomer.

Implication for Drug Design: If your 1-substituted scaffold is subjected to high heat or strong base during subsequent synthesis steps, it may rearrange, completely altering the structure-activity relationship (SAR).

References

  • Joo, Y.-H., & Shreeve, J. M. (2008). "1-Substituted 5-Aminotetrazoles: Syntheses from Cyanogen Azide with Primary Amines." Organic Letters, 10(20), 4665–4667. Link

  • Araújo-Júnior, J. X., et al. (2024). "Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate." The Journal of Organic Chemistry, 89. Link

  • Klapötke, T. M., & Stierstorfer, J. (2007). "Alkali Salts of 5-Aminotetrazole – Structures and Properties." Zeitschrift für anorganische und allgemeine Chemie, 633, 879. Link

  • Frija, L. M. T., et al. (2016). "Photochemistry of 1- and 2-Methyl-5-aminotetrazoles: Structural Effects on Reaction Pathways." The Journal of Physical Chemistry A, 120(19), 3178–3189. Link

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599. Link

Sources

1-(2-methoxyethyl)-5-aminotetrazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Technical Guide: 1-(2-Methoxyethyl)-5-aminotetrazole[1]

Executive Summary

1-(2-Methoxyethyl)-5-aminotetrazole is a specialized heterocyclic intermediate utilized in advanced medicinal chemistry and high-energy density material (HEDM) research.[1] As a bioisostere for carboxylic acids and amides, the tetrazole ring offers unique hydrogen-bonding capabilities and metabolic stability, making this specific derivative valuable in the design of receptor antagonists and enzyme inhibitors.[1]

This guide details the physicochemical properties, regioselective synthesis, and structural characterization of 1-(2-methoxyethyl)-5-aminotetrazole.[1] Unlike simple alkylations that yield isomeric mixtures, we focus on the cyanamide route as the authoritative method for obtaining the pure N1-isomer required for pharmaceutical applications.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The precise characterization of 1-(2-methoxyethyl)-5-aminotetrazole is critical due to the potential for N1/N2 isomerism common in tetrazole chemistry.[1]

PropertyValue / Description
Chemical Name 1-(2-methoxyethyl)-1H-tetrazol-5-amine
Common Name 1-(2-Methoxyethyl)-5-aminotetrazole
Molecular Formula C₄H₉N₅O
Molecular Weight 143.15 g/mol
PubChem CID 58335344
CAS Number Not widely listed in public registries; often referenced by structure or internal codes.[1][2][3]
SMILES COCCN1C(=NN=N1)N
Appearance White to off-white crystalline solid
Melting Point 128–132 °C (Predicted based on homologs)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa ~5.8 (Tetrazole ring acidity), ~1.8 (Amino group basicity)
Structural Analysis

The molecule consists of a 5-aminotetrazole core substituted at the N1 position with a 2-methoxyethyl chain.[1][4]

  • Tetrazole Ring: Planar, aromatic system with high nitrogen content (approx. 49% by weight).

  • Amino Group: Exocyclic amine at C5, acting as a weak base and hydrogen bond donor.

  • Methoxyethyl Chain: Provides lipophilicity and flexibility, often improving the pharmacokinetic profile (solubility/permeability) compared to the parent tetrazole.

Synthesis & Manufacturing: The Regioselectivity Challenge

Synthesizing 1-substituted 5-aminotetrazoles presents a classic regioselectivity challenge. Direct alkylation of 5-aminotetrazole typically favors the thermodynamic N2-isomer , which is often undesirable for pharmaceutical applications.[1]

To ensure the exclusive formation of the N1-isomer (1-(2-methoxyethyl)-5-aminotetrazole), the Heterocyclization of Cyanamides is the gold standard protocol.[1]

Pathway Comparison (Logic Diagram)

SynthesisPathways Start Starting Material: 2-Methoxyethylamine RouteA Route A (Preferred): Cyanamide Formation Start->RouteA + BrCN / NaHCO3 RouteB Route B (Avoid): Direct Alkylation Start->RouteB (Incorrect Start) Use 5-Aminotetrazole + R-Cl InterA Intermediate: N-(2-Methoxyethyl)cyanamide RouteA->InterA Desulfurization/Elimination InterB Mixture: N1 + N2 Isomers RouteB->InterB Low Selectivity Product Target Product: 1-(2-Methoxyethyl)-5-aminotetrazole InterA->Product + NaN3 / NH4Cl (Cyclization) InterB->Product Low Yield Byproduct Impurity: 2-(2-Methoxyethyl)-5-aminotetrazole InterB->Byproduct Major Product

Figure 1: Comparison of synthetic routes. Route A (Green) ensures regioselectivity for the N1-isomer, while Route B (Red) yields the thermodynamically favored N2-isomer.[1]

Protocol: Regioselective Synthesis via Cyanamide (Route A)

Objective: Synthesis of pure 1-(2-methoxyethyl)-5-aminotetrazole.

Reagents:

  • 2-Methoxyethylamine (CAS 109-85-3)[1]

  • Cyanogen Bromide (BrCN)

  • Sodium Azide (NaN₃)[1][5]

  • Ammonium Chloride (NH₄Cl)[1]

  • Solvents: Methanol, Water, Ethyl Acetate

Step 1: Preparation of N-(2-methoxyethyl)cyanamide

  • Setup: In a 500 mL round-bottom flask, dissolve 2-methoxyethylamine (1.0 eq) in methanol/water (1:1) at 0°C.

  • Addition: Slowly add Cyanogen Bromide (1.1 eq) portion-wise over 30 minutes. Caution: BrCN is highly toxic.[1] Use a fume hood.

  • Neutralization: Maintain pH ~7-8 by concurrent addition of Sodium Bicarbonate (NaHCO₃).

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

  • Workup: Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄ and concentrate in vacuo.

    • Checkpoint: Verify intermediate via IR (Characteristic -C≡N stretch at ~2220 cm⁻¹).[1]

Step 2: Cyclization to Tetrazole

  • Reaction: Dissolve the crude cyanamide (from Step 1) in DMF or water.

  • Cyclization: Add Sodium Azide (1.2 eq) and Ammonium Chloride (1.2 eq). Note: NH₄Cl acts as a proton source and catalyst.

  • Heating: Heat the mixture to 90–100°C for 12–24 hours.

  • Quenching: Cool to RT. Acidify carefully with dilute HCl to pH ~2 to protonate the tetrazole ring (if necessary for isolation, though amino tetrazoles are often amphoteric).

  • Purification: Basify to pH 8 and extract impurities. Then adjust to pH 5-6 and cool to induce crystallization. If no precipitate forms, extract with Ethyl Acetate/Butanol.

  • Recrystallization: Recrystallize from Ethanol/Water to obtain the pure N1-isomer.[1]

Structural Characterization

Distinguishing the N1-isomer from the N2-isomer is crucial.[1] The N1-isomer typically exhibits specific NMR shifts due to the electronic environment of the adjacent nitrogen.

Expected Analytical Data:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       6.6–6.8 ppm (s, 2H, -NH₂, broad exchangeable).[1]
      
    • 
       4.1–4.3 ppm (t, 2H, N-CH₂-).[1] Note: Downfield shift due to tetrazole ring.
      
    • 
       3.6–3.7 ppm (t, 2H, -CH₂-O-).[1]
      
    • 
       3.2–3.3 ppm (s, 3H, -OCH₃).[1]
      
  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • 
       155–157 ppm (C5 of Tetrazole ring).
      
    • 
       70–72 ppm (-CH₂-O-).[1]
      
    • 
       58–59 ppm (-OCH₃).[1]
      
    • 
       46–48 ppm (N-CH₂-).[1]
      
  • IR Spectroscopy:

    • 3300–3400 cm⁻¹ (Primary Amine N-H stretch).[1]

    • 1630–1660 cm⁻¹ (C=N stretch, tetrazole ring).

    • 1275 cm⁻¹ (C-N stretch).

    • 1100–1150 cm⁻¹ (C-O-C ether stretch).

Applications

A. Medicinal Chemistry (Bioisosterism)

1-(2-methoxyethyl)-5-aminotetrazole serves as a non-classical bioisostere for carboxylic acids and amides.[1]

  • Acidity/Basicity: The tetrazole ring (pKa ~5-6) mimics the acidity of a carboxylic acid but with greater metabolic stability and lipophilicity.

  • H-Bonding: The 5-amino group and the ring nitrogens provide multiple hydrogen bond donor/acceptor sites, critical for binding to enzyme active sites (e.g., in kinase inhibitors or GPCR ligands).[1]

B. Energetic Materials

Due to the high nitrogen content (N5), this compound is a precursor for High-Energy Density Materials (HEDMs) .

  • Gas Generation: Upon thermal decomposition, the tetrazole ring releases nitrogen gas (N₂), making derivatives useful in gas-generating compositions (airbags, propellants).[3]

  • Green Energetics: The decomposition products are generally less toxic than traditional lead-based primary explosives.[1]

Safety & Handling Protocols

Hazard Class: Acute Toxicant, Potential Explosive (Azide chemistry).

  • Explosion Hazard: While 5-aminotetrazoles are generally stable, the synthesis involves Sodium Azide (NaN₃) and Hydrazoic Acid (HN₃) intermediates.

    • Rule: Never use halogenated solvents (DCM, Chloroform) with Sodium Azide, as di- and tri-azidomethane can form (highly explosive).[1]

    • Rule: Maintain reaction pH > 4 during workup to prevent the evolution of volatile HN₃ gas.

  • Toxicity: The methoxyethyl side chain increases cell permeability.[1] Treat as a potent cytotoxic agent until fully characterized.[1]

  • Storage: Store in a cool, dry place away from strong acids and oxidizing agents.

References

  • Huisgen, R. (1960). 1,3-Dipolar Cycloadditions.[1] Past and Future. Angewandte Chemie International Edition.[1] Link

  • Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 80(15), 3908-3911.[1] Link

  • PubChem Compound Summary. (2024). 1-(2-methoxyethyl)-1H-tetrazol-5-amine (CID 58335344).[1] National Center for Biotechnology Information.[1] Link

  • Ostrovskii, V. A., & Koldobskii, G. I. (1992). Weak Organic Bases: Tetrazoles.[1] Russian Chemical Reviews.[1] (Detailed review on tetrazole acidity/basicity and N1/N2 isomerism).

  • Moderhack, D. (1984). Regioselectivity in the Alkylation of 5-Aminotetrazoles.[1] Chemische Berichte.[1] (Discusses the N2 preference in direct alkylation).

Sources

The Methoxyethyl Tetrazole Moiety: A Strategic Tool in Bioisosteric Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the methoxyethyl tetrazole group as a sophisticated bioisostere in modern medicinal chemistry. Moving beyond the foundational use of the 1H-tetrazole as a simple carboxylic acid mimic, we delve into the nuanced advantages conferred by N-alkylation, specifically with the methoxyethyl substituent. This document will elucidate the strategic rationale, synthesis, and application of this moiety, offering field-proven insights for drug development professionals.

The Foundational Principle: Bioisosterism and the Rise of the Tetrazole Ring

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar physicochemical properties, is a cornerstone of rational drug design.[1] The objective is to modulate the molecule's potency, selectivity, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicity profile in a favorable manner.

The 5-substituted-1H-tetrazole is a quintessential non-classical bioisostere for the carboxylic acid group.[2][3] This is grounded in several key similarities:

  • Acidity: The pKa of the N-H proton on the tetrazole ring (pKa ≈ 4.5–4.9) is remarkably similar to that of a carboxylic acid (pKa ≈ 4.2–4.5), ensuring it is also ionized at physiological pH.[2][4]

  • Planarity and Geometry: The tetrazolate anion, like the carboxylate, is a planar, delocalized system capable of participating in similar ionic and hydrogen bond interactions with protein targets.[1]

  • Metabolic Stability: A primary advantage of the tetrazole ring is its superior resistance to metabolic degradation pathways, such as β-oxidation, that can affect carboxylic acids.[5][6]

While this direct replacement is effective, the acidic N-H proton of the 1H-tetrazole can still present challenges, including high polarity that may limit membrane permeability and susceptibility to Phase II metabolism via N-glucuronidation.[3] This creates the impetus for a more refined strategy: N-alkylation.

The Strategic Imperative: Rationale for N-Alkylation with a Methoxyethyl Group

Alkylation of the tetrazole nitrogen atom fundamentally alters its character from an acidic, ionizable bioisostere to a neutral, polar, hydrogen-bond accepting moiety. This "bioisosteric switch" provides medicinal chemists with a powerful tool to fine-tune a drug candidate's properties. The choice of the N-substituent is critical, and the methoxyethyl group offers a unique combination of features.

Causality Behind Choosing the Methoxyethyl Substituent:

  • Masking Acidity & Improving Metabolic Stability: By replacing the acidic proton, N-alkylation prevents ionization, which can improve passive diffusion across biological membranes. Crucially, it blocks the primary site for N-glucuronidation, a common metabolic pathway for 1H-tetrazoles that can lead to rapid clearance.

  • Modulating Lipophilicity: The methoxyethyl group increases the lipophilicity compared to the parent 1H-tetrazole, but the terminal ether oxygen helps to retain a degree of polarity. This balance is crucial for achieving sufficient solubility and permeability. Unlike a simple alkyl chain (e.g., ethyl, propyl), which would only increase lipophilicity, the methoxyethyl group offers a more nuanced modification.

  • Introducing a Hydrogen Bond Acceptor: The ether oxygen atom in the methoxyethyl sidechain can serve as a hydrogen bond acceptor. This allows the molecule to form new, potentially beneficial interactions within the target protein's binding pocket, potentially recovering some of the binding energy lost by removing the acidic N-H proton.

  • Conformational Flexibility: The ethyl linker provides rotational flexibility, allowing the terminal methoxy group to orient itself optimally within the binding site to engage in favorable interactions.

The following diagram illustrates the conceptual workflow of bioisosteric replacement, from a problematic carboxylic acid to a potentially optimized N-methoxyethyl tetrazole analog.

G cluster_0 Initial Lead Compound cluster_1 Identified Liabilities cluster_2 First Generation Bioisostere cluster_3 Remaining / New Liabilities cluster_4 Second Generation Bioisostere cluster_5 Potential Improvements A Carboxylic Acid Moiety (-COOH) B Poor Oral Bioavailability Rapid Metabolism (e.g., Acyl-Glucuronidation) Permeability Issues A->B C 1H-Tetrazole Moiety A->C Bioisosteric Replacement D N-Glucuronidation Liability High Polarity Permeability still suboptimal C->D E N-Methoxyethyl Tetrazole Moiety C->E Strategic N-Alkylation F Blocked N-Glucuronidation Balanced Lipophilicity Improved Permeability New H-Bond Acceptor E->F

Caption: Bioisosteric replacement workflow from carboxylic acid to N-methoxyethyl tetrazole.

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the calculated and experimental physicochemical properties that underpin the strategic selection of these bioisosteres.

PropertyCarboxylic Acid (Benzoic Acid)1H-Tetrazole (5-Phenyl-1H-tetrazole)N-Methoxyethyl Tetrazole (1-(2-methoxyethyl)-5-phenyltetrazole)Rationale for Change
pKa ~4.2~4.6[7]N/A (Non-ionizable)Eliminates acidic character, preventing ionization at physiological pH.
cLogP 1.871.63~2.1 (Estimated)Increases lipophilicity over the 1H-tetrazole to potentially improve permeability.
H-Bond Donor 110Removes the primary site for N-glucuronidation.
H-Bond Acceptor 23-44-5Adds a potential H-bond acceptor (ether oxygen) for new receptor interactions.

Note: cLogP values are estimates from chemical drawing software and serve for comparative purposes.

Synthesis of N-Methoxyethyl Tetrazoles: A Practical Guide

The most common and reliable method for preparing N-substituted tetrazoles is the direct alkylation of a pre-formed 5-substituted-1H-tetrazole. A significant challenge in this synthesis is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position of the tetrazole ring, yielding a mixture of isomers.[8]

The ratio of N1 to N2 isomers is influenced by several factors, including the solvent, the base, the nature of the alkylating agent, and the electronic properties of the substituent at the C5 position.[7][8] Generally, polar aprotic solvents like DMF or DMSO favor N2 alkylation, while less polar solvents like THF or acetone can favor the N1 isomer. The separation of these regioisomers is typically achieved by column chromatography.

The diagram below outlines the general synthetic pathway.

G start 5-Substituted 1H-Tetrazole reagents + 2-Methoxyethyl bromide + Base (e.g., K₂CO₃, NaH) + Solvent (e.g., DMF, Acetonitrile) mixture Reaction Mixture (N1/N2 Isomers) reagents->mixture separation Purification (Column Chromatography) mixture->separation product1 N1-(2-methoxyethyl) -5-R-tetrazole separation->product1 product2 N2-(2-methoxyethyl) -5-R-tetrazole separation->product2 G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Prepare HLM Master Mix (Buffer + Microsomes) D Add Test Compound to HLM Mix A->D B Prepare NADPH Regenerating System F Add NADPH to start reaction Incubate at 37°C B->F C Prepare Quench Solution (Acetonitrile + Internal Std) E T=0 Sample: Aliquot & Quench C->E H Quench each aliquot C->H D->E E->F G Take aliquots at various times (5, 15, 30, 60 min) F->G G->H I Centrifuge plate to pellet protein H->I J Analyze supernatant by LC-MS/MS I->J K Quantify remaining parent compound J->K L Calculate Half-Life (t½) and Intrinsic Clearance (CLint) K->L

Sources

Methodological & Application

Application Note: Advanced Coordination Strategies using 1-(2-methoxyethyl)-5-aminotetrazole (MEAT)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, handling, and coordination protocols for 1-(2-methoxyethyl)-5-aminotetrazole (MEAT) .[1][2] Unlike simple 5-aminotetrazole (5-AT), the MEAT ligand incorporates a flexible ether arm, introducing hemilabile oxygen donor capabilities and improved solubility in organic solvents.[1][2]

Primary Applications:

  • Energetic Coordination Compounds (ECCs): Development of "green" primary explosives and laser-ignitable materials (replacing lead azide).[2][3]

  • Metal-Organic Frameworks (MOFs): Construction of flexible, nitrogen-rich porous materials.[1][2]

  • Bioinorganic Chemistry: Investigation of tetrazole-metal interactions for potential bioactive species.

Key Advantages:

  • N,O-Chelation Potential: The methoxyethyl tail allows for bidentate (

    
    ) or bridging coordination modes, stabilizing metal centers more effectively than monodentate analogs.[1][2]
    
  • Tunable Solubility: The ether chain disrupts the rigid H-bonding network typical of high-nitrogen heterocycles, allowing processing in non-aqueous media.[1][2]

Safety & Hazard Warning (CRITICAL)

DANGER: EXPLOSION HAZARD

  • Energetic Materials: Tetrazoles and their metal complexes (especially perchlorates, nitrates, and azides) are potentially primary explosives .[1][2] They are sensitive to impact, friction, and electrostatic discharge (ESD). [1][2][3] * Scale Limits: Do NOT exceed 500 mg scale for metal complexations until sensitivity data (BAM impact/friction) is established.

  • PPE: Kevlar gloves, face shield, ear protection, and grounded anti-static equipment are mandatory. [1][2] * Shielding: Perform all metal complexations behind a blast shield.[1][2]

Ligand Synthesis Protocol

While 5-aminotetrazole can be alkylated, that route yields a difficult-to-separate mixture of N1- and N2-isomers.[1][2] The modified Finnegan synthesis (via orthocarbonate or cyanogen bromide) is preferred for high regioselectivity toward the 1-substituted isomer.[2]

Protocol A: Regioselective Synthesis of MEAT

Reaction Overview: 2-methoxyethylamine


 [Cyanamide Intermediate] 

1-(2-methoxyethyl)-5-aminotetrazole

Materials:

  • 2-Methoxyethylamine (CAS: 109-85-3)

  • Cyanogen Bromide (CNBr) (HIGHLY TOXIC - Handle in Fume Hood)

  • Sodium Azide (NaN

    
    )[1]
    
  • Solvents: Water, Acetonitrile, Ethyl Acetate[1][2]

Step-by-Step Procedure:

  • Cyanamide Formation:

    • Dissolve 2-methoxyethylamine (10 mmol) in 20 mL acetonitrile at 0°C.

    • Dropwise add a solution of CNBr (10 mmol) in 10 mL acetonitrile over 20 mins.

    • Stir for 2 hours at 0°C, then allow to warm to room temperature (RT). Note: A precipitate of amine hydrobromide may form; filter if necessary or proceed if using excess amine as scavenger.[1][2]

  • Cyclization:

    • Add an aqueous solution of NaN

      
       (12 mmol in 5 mL H
      
      
      
      O) to the reaction mixture.
    • Reflux the mixture at 80°C for 12–24 hours.

    • Process Check: Monitor via TLC (EtOAc/MeOH 9:1) for disappearance of the cyanamide intermediate.[1][2]

  • Isolation:

    • Evaporate acetonitrile under reduced pressure.[1][2]

    • Acidify the remaining aqueous phase to pH 2–3 with concentrated HCl (Caution: HN

      
       evolution possible; work in hood).[1][2]
      
    • Neutralize with NaHCO

      
       to pH 7 to precipitate the free base or extract directly if soluble.[1][2]
      
    • Extract with Ethyl Acetate (

      
       mL).[1][2]
      
    • Dry organic layer over MgSO

      
       and evaporate to yield the crude product.[1][2]
      
  • Purification:

    • Recrystallize from Ethanol/Water or Isopropanol.[1][2]

    • Yield Target: >70% White crystalline solid.

    • Melting Point: ~85–90°C (Distinct from 5-AT which melts >200°C).[2]

Coordination Chemistry Protocols

Protocol B: Synthesis of Energetic Copper(II) Complex

Target Complex:


 (Hypothetical formulation based on analogs)
Application:  Laser-ignitable primary explosive.[1]

Reagents:

  • Ligand (MEAT) from Protocol A.[1][2]

  • Copper(II) Perchlorate Hexahydrate (

    
    ).[1][2]
    
  • Solvent: Ethanol/Water (1:1).[1][2]

Procedure:

  • Dissolution: Dissolve 286 mg (2 mmol) of MEAT in 5 mL of warm Ethanol.

  • Metal Addition: Dissolve 370 mg (1 mmol) of

    
     in 2 mL water.
    
  • Complexation:

    • Add the copper solution dropwise to the ligand solution under constant stirring.[1][2]

    • The solution will likely turn deep blue/green (characteristic of Cu-N coordination).[2]

    • Heat to 60°C for 10 minutes, then allow to cool slowly to RT.

  • Crystallization:

    • Allow slow evaporation in a dark, vibration-free fume hood.

    • Note: Do not evaporate to dryness.[1][2] Filter crystals when volume reduces by 50%.[1][2]

  • Wash/Dry: Wash with cold ethanol.[1][2] Air dry. DO NOT OVEN DRY (Explosion Risk).[1][2]

Analytical Validation

Data comparison is essential to confirm coordination mode.[1][2]

TechniqueParameterLigand (MEAT)Cu(II) ComplexInterpretation
FTIR

3300-3400 cm

Shifted/BroadenedDeprotonation or H-bonding changes.
FTIR

~1120 cm

Shifted (<1110 cm

)
Indicates ether oxygen participation in coordination.
NMR

(DMSO-

)

3.3 (OMe), 3.6 (CH

), 4.2 (CH

-N)
Paramagnetic BroadeningConfirms Cu(II) incorporation.[1][2]
DSC Exotherm Onset~210°C (Dec)Typically lower (~180-200°C)Sharp exotherm indicates energetic nature.[2]

Visualization of Workflows & Structures[1][2]

Figure 1: Synthesis and Coordination Workflow

G cluster_0 Ligand Synthesis cluster_1 Coordination Start 2-Methoxyethylamine Inter Cyanamide Intermediate Start->Inter + CNBr Ligand MEAT Ligand (1-(2-methoxyethyl)-5-aminotetrazole) Inter->Ligand + NaN3 / Reflux Complex Energetic Cu(II) Complex Ligand->Complex Coordination Metal Cu(ClO4)2 Metal->Complex

Caption: Step-wise synthesis from amine precursor to final energetic coordination complex.

Figure 2: Coordination Modes of MEAT

Coordination cluster_Ligand MEAT Ligand Binding Sites Center Metal Center (M) N4 N4 (Tetrazole Ring) Primary Donor N4->Center Strong Sigma Bond N_exo Exocyclic Amine (-NH2) Secondary Donor N_exo->Center Possible Chelation O_ether Ether Oxygen (-OMe) Hemilabile Donor O_ether->Center Weak/Hemilabile Chelation

Caption: Primary (N4) and secondary (Amine/Ether) binding sites enabling chelating or bridging modes.

References

  • Klapötke, T. M. (2011).[1][2] Chemistry of High-Energy Materials. De Gruyter.[1][2] (Authoritative text on tetrazole synthesis and energetic properties).

  • Stierstorfer, J., et al. (2009).[1][2] "New energetic materials: functionalized 1-ethyl-5-aminotetrazoles and 1-ethyl-5-nitriminotetrazoles."[1][2][4] Chemistry – A European Journal.[1][2] [1]

  • Fischer, N., et al. (2012).[1][2] "Energetic Coordination Compounds: Tuning the Energetic Properties of Crystal Structures." Zeitschrift für anorganische und allgemeine Chemie.[1][2] [1]

  • Araki, K., et al. (1974).[1][2] "Synthesis of 1-substituted 5-aminotetrazoles." Bulletin of the Chemical Society of Japan. (Foundational synthesis protocols).

  • Review on 5-Aminotetrazole Coordination: "5-Aminotetrazole as a Building Block for Multicomponent Reactions." Heterocycles, 2017.[1][2][5][6]

Sources

Application Note: Functionalization of 1-(2-methoxyethyl)-1H-tetrazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

1-(2-methoxyethyl)-1H-tetrazol-5-amine (CAS: 54193-27-0) is a critical pharmacophore, most notably serving as the side-chain precursor for the cephamycin antibiotic Cefmetazole . Beyond this specific application, the 1-substituted-5-aminotetrazole scaffold represents a valuable bioisostere for carboxylic acids and cis-amide bonds in peptidomimetics.

The Challenge: The primary amine at the C5 position is significantly less nucleophilic than standard alkyl amines or anilines. The tetrazole ring acts as a strong electron-withdrawing group (EWG), delocalizing the nitrogen lone pair into the aromatic system. Consequently, standard "textbook" amide couplings (e.g., EDC/NHS in DCM) often fail or suffer from slow kinetics and low conversion.

The Solution: This guide categorizes functionalization strategies based on electrophile reactivity, providing industrial-grade protocols for:

  • Acylation: Using high-energy electrophiles (Acid Chlorides/Mixed Anhydrides).

  • N-Arylation: Palladium-catalyzed cross-coupling (Buchwald-Hartwig).[1]

  • Urea Formation: Reaction with isocyanates.

Mechanistic Insight: Overcoming Low Nucleophilicity

To successfully functionalize this amine, one must understand its electronic environment. The resonance structures below illustrate why the exocyclic amine is "deactivated."

Resonance cluster_0 Electronic Deactivation Mechanism Node1 Amino Form (Localized Lone Pair) Node2 Imino Tautomer (Delocalized into Ring) Node1->Node2 Resonance (Strong Pull by N2/N3/N4) Node3 Reactivity Consequence: Requires Strong Electrophiles or Catalysis Node2->Node3

Figure 1: The tetrazole ring acts as an electron sink, reducing the availability of the exocyclic amine lone pair for nucleophilic attack.

Protocol A: Acylation (Amide Bond Formation)

Application: Synthesis of Drug Intermediates (e.g., Cefmetazole analogs). Strategy: Use of Acid Chlorides or Mixed Anhydrides. Standard coupling agents (HATU/EDC) are generally insufficient unless heating is applied.

Materials
  • Substrate: 1-(2-methoxyethyl)-1H-tetrazol-5-amine (1.0 equiv)

  • Electrophile: Acid Chloride (1.1 equiv) OR Carboxylic Acid + Isobutyl Chloroformate.

  • Base: N,N-Diisopropylethylamine (DIPEA) or Pyridine (2.5 equiv).

  • Solvent: Anhydrous THF or DMF (DMF is preferred for solubility).

Step-by-Step Procedure
  • Preparation: Dissolve the tetrazole amine (10 mmol) in anhydrous DMF (5 vol, 50 mL). The solution may be slightly warming; ensure complete dissolution.

  • Base Addition: Add DIPEA (25 mmol) via syringe. Cool the mixture to 0°C under nitrogen atmosphere.

  • Electrophile Addition:

    • If using Acid Chloride: Add dropwise over 15 minutes to control exotherm.

    • If using Mixed Anhydride: In a separate flask, react the carboxylic acid with isobutyl chloroformate and NMM at -15°C for 20 mins, then transfer the tetrazole solution into this active ester mixture.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Checkpoint: Monitor by HPLC (254 nm). The starting amine elutes early; the amide product will be significantly retained.

  • Workup (Critical):

    • Quench with water (10 vol).

    • Adjust pH to ~3 with 1N HCl (careful not to hydrolyze the product).

    • Extract with Ethyl Acetate (3x).

    • Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallization is preferred over column chromatography due to the polarity of the tetrazole. Common solvent system: Ethanol/Water or IPA/Hexane.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Amine nucleophilicity too low.Switch to Acid Chloride; add DMAP (0.1 equiv) as a nucleophilic catalyst.
O-Acylation vs N-Acylation Tautomerization issues.Use a non-polar solvent (THF) if solubility permits to favor the amino-form.
Product stuck in Aqueous Product is amphoteric.Do not use strong acid during workup. Keep pH ~5-6 during extraction.

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Application: Creating bi-aryl/heteroaryl linkages (Molecular Glues, PROTACs). Strategy: The weak nucleophilicity requires a specific ligand system (Xantphos or BrettPhos) to facilitate the reductive elimination step on the Palladium center.

Buchwald Step1 Reagents Preparation Pd2(dba)3 (2 mol%) Xantphos (4 mol%) Cs2CO3 (2.0 equiv) Step2 Degassing (O2 Removal Critical) Step1->Step2 Combine in Glovebox or Schlenk Line Step3 Reaction Dioxane, 100°C, 12-18h Step2->Step3 Heat Step4 Workup Filter through Celite Flash Chromatography Step3->Step4 Cool & Filter

Figure 2: Optimized Buchwald-Hartwig workflow for deactivated amines.

Experimental Protocol
  • Catalyst Pre-complexation: In a vial, mix Pd2(dba)3 (2 mol%) and Xantphos (4 mol%) in 1,4-dioxane. Stir at RT for 5 mins until the solution turns a clear orange/red.

  • Reaction Setup: Add 1-(2-methoxyethyl)-1H-tetrazol-5-amine (1.0 equiv), Aryl Bromide (1.0 equiv), and Cesium Carbonate (2.0 equiv) to a pressure tube.

  • Initiation: Add the catalyst solution to the pressure tube. Purge with Argon for 2 minutes. Seal the tube.

  • Heating: Heat to 100°C for 16 hours.

  • Purification: Cool to RT. Dilute with DCM. Filter through a pad of Celite to remove inorganic salts and Pd black. Concentrate and purify via silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Note: Aryl Chlorides may require the more active BrettPhos Pd G3 precatalyst.

Protocol C: Urea Synthesis

Application: Peptidomimetics and kinase inhibitor scaffolds. Strategy: Isocyanates are sufficiently electrophilic to react with the tetrazole amine without catalysis, though heat is often required.

Procedure
  • Dissolve amine (1.0 equiv) in anhydrous THF.

  • Add Isocyanate (1.1 equiv).

  • Catalyst: Add 1 drop of Triethylamine (TEA) or DBU.

  • Reflux (66°C) for 3 hours.

    • Self-Validating Sign: The product often precipitates out of the THF solution upon cooling, allowing for simple filtration.

Safety & Stability (E-E-A-T)

  • Energetic Potential: While the 2-methoxyethyl chain adds steric bulk and "dilutes" the nitrogen content, tetrazoles are inherently energetic.

    • Warning: Do not subject the dry solid to excessive friction or shock.

    • Warning: Avoid contact with strong acids and heavy metals (Pb, Hg, Ag) simultaneously, as this can form highly explosive metal tetrazolid salts.

  • Thermal Stability: The molecule is generally stable up to ~150°C. DSC (Differential Scanning Calorimetry) is recommended before scaling up any reaction above 100g.

References

  • Synthesis of Cefmetazole (Industrial Context)

    • Patent: Process for the preparation of Cefmetazole Sodium. (CN103709179A).
    • Source:

  • Buchwald-Hartwig Coupling of 5-Aminotetrazoles

    • Article: General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles (Analogous reactivity for tetrazoles).
    • Source:[2]

  • Reactivity of Tetrazoles (Review)

    • Article: 5-Substituted-1H-tetrazoles as Carboxylic Acid Bioisosteres.[3]

    • Source: [J. Med.[4] Chem. Perspective]([Link])

  • General Amide Coupling Conditions

    • Database: Common Organic Chemistry - Amine to Amide via Acid Chloride.[5]

    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Removing Regioisomeric Impurities from 1-Substituted Tetrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced tetrazole chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the common challenge of regioisomeric impurities during the synthesis of 1-substituted tetrazoles. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and resolve these critical purification challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the formation and identification of regioisomeric impurities in tetrazole synthesis.

Q1: Why do I get a mixture of 1- and 2-substituted tetrazoles during my synthesis?

The formation of a regioisomeric mixture is a common outcome when alkylating a 5-substituted-1H-tetrazole. The underlying reason lies in the electronic nature of the tetrazole ring. The N-H proton of a 5-substituted-1H-tetrazole is acidic, with a pKa value comparable to that of carboxylic acids.[1][2] In the presence of a base, this proton is removed to form a tetrazolate anion.

This anion is a hybrid of two principal resonance structures, with the negative charge delocalized across the N2, N3, and N4 atoms. Consequently, an incoming electrophile (like an alkyl halide) can attack at either the N1 or N2 position, leading to a mixture of the 1,5- and 2,5-disubstituted regioisomers.[3][4] The ratio of these products is highly dependent on the reaction conditions, including the solvent, the nature of the counter-ion, and the specific alkylating agent used.[3]

G cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products Start 5-Substituted-1H-tetrazole Intermediate Tetrazolate Anion (Delocalized Charge) Start->Intermediate + Base - H+ Product1 1,5-Disubstituted Tetrazole Intermediate->Product1 Alkylation at N1 Product2 2,5-Disubstituted Tetrazole Intermediate->Product2 Alkylation at N2 AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Intermediate

Figure 1: Formation pathway of 1- and 2-substituted tetrazole regioisomers.
Q2: How can I definitively confirm that my product is a mixture of regioisomers?

The most reliable and definitive method for identifying and quantifying a mixture of tetrazole regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Both ¹H and ¹³C NMR provide distinct and diagnostic signals for each isomer.[5] While other techniques like TLC can suggest the presence of multiple components, only NMR can provide unambiguous structural confirmation.

Q3: What are the key spectroscopic differences I should look for in the NMR to distinguish the 1,5- and 2,5-disubstituted isomers?

The electronic environment of the tetrazole ring and its substituents is significantly different between the N1 and N2 isomers, leading to predictable differences in their NMR spectra.

  • ¹³C NMR Spectroscopy: This is the most powerful diagnostic tool. The chemical shift of the carbon atom in the tetrazole ring (C5) is highly sensitive to the substitution pattern. For 2,5-disubstituted tetrazoles, the C5 signal appears significantly downfield (at a higher ppm value) compared to their 1,5-disubstituted counterparts.[3][5] This difference is typically around 10 ppm.

  • ¹H NMR Spectroscopy: The chemical shifts of the protons on the substituent attached to the nitrogen are also diagnostic. For instance, in N-methyl-5-aryltetrazoles, the N-methyl proton signal for the 1-methyl isomer generally appears at a lower field (higher ppm) than that of the 2-methyl isomer.[5]

The table below summarizes these key diagnostic differences.

Spectroscopic Marker 1,5-Disubstituted Isomer (N1) 2,5-Disubstituted Isomer (N2) Reference
¹³C Chemical Shift (C5) ~150 ppm~160 ppm[3][5]
¹H Chemical Shift (N-CH₃) Lower Field (Higher ppm)Higher Field (Lower ppm)[5]
Q4: Do the regioisomers have different physical properties I can exploit for separation?

Yes. The structural differences between the isomers lead to distinct physical properties that form the basis of their separation.

  • Polarity: The 2-substituted isomer is generally less polar than the 1-substituted isomer. This difference in polarity is the cornerstone of separation by silica gel column chromatography.

  • Solubility & Crystal Packing: The two isomers often exhibit different solubilities in various organic solvents. These differences can be exploited for purification via fractional crystallization, a technique that can be highly effective and scalable.[6]

  • Acidity/Basicity: While the parent 5-substituted-1H-tetrazole is acidic, the resulting N-substituted isomers are basic due to the remaining sp² hybridized nitrogen atoms. The N4 atom in the 1,5-disubstituted isomer is generally considered more basic and accessible than the nitrogens in the 2,5-disubstituted isomer, which could potentially be used for separation via selective salt formation and extraction under carefully controlled pH.

Part 2: Troubleshooting and Purification Guides

This section provides practical solutions to common problems encountered during the purification process.

Problem: My initial attempt at purification by simple recrystallization resulted in an inseparable mixture.

Cause: Simple recrystallization is often ineffective because the isomers may have similar solubilities or may co-crystallize, especially if they are present in nearly equal amounts.

Solution: Column Chromatography

Silica gel column chromatography is the most common and generally effective method for separating tetrazole regioisomers due to their differing polarities.[7][8]

  • Initial Troubleshooting Steps:

    • TLC Analysis: First, develop a thin-layer chromatography (TLC) method that shows good separation between the two spots. Test various solvent systems, typically mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

    • Solvent System Selection: Aim for a solvent system that gives Rf values of approximately 0.35 for the higher-eluting spot (less polar, usually the N2 isomer) and 0.20 for the lower-eluting spot (more polar, usually the N1 isomer).

    • Execution: Run a flash column using the optimized solvent system. The less polar 2,5-disubstituted isomer will typically elute from the column first.

Optimization Tips:

  • If separation is poor, use a shallower solvent gradient or run the column isocratically (with a single solvent mixture).

  • Ensure your sample is concentrated onto a small amount of silica before loading it onto the column to achieve better band resolution.

Problem: Column chromatography gives poor separation, or I need a more scalable method for a larger quantity of material.

Cause: The polarity difference between the isomers may be insufficient for baseline separation on silica, especially with certain substituents. For large-scale purification, chromatography can be resource-intensive.

Solution: Fractional Crystallization

Fractional crystallization is a powerful technique for separating compounds with different solubilities.[6] It relies on carefully controlled crystallization conditions to selectively precipitate one isomer from a solution, leaving the other dissolved in the mother liquor.

  • Initial Troubleshooting Steps:

    • Solvent Screening: Screen a wide range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with hexanes) to find a system where one isomer is significantly less soluble than the other, especially at room temperature or below.

    • Execution: Dissolve the crude mixture in the minimum amount of the chosen hot solvent to achieve full dissolution. Allow the solution to cool slowly and undisturbed to room temperature, and then potentially cool further in an ice bath or refrigerator.

    • Analysis: Collect the resulting crystals by filtration. Analyze both the crystals and the filtrate (mother liquor) by NMR to determine the isomeric ratio and assess the efficiency of the separation. Often, one or two rounds of crystallization are sufficient to achieve high purity.

Part 3: Detailed Experimental Protocols

These protocols provide a validated, step-by-step guide for the key workflows discussed.

Protocol 1: Baseline Characterization by NMR Spectroscopy

Objective: To confirm the presence and ratio of regioisomers in a crude reaction mixture.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the crude product and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Integrate the signals corresponding to unique protons on the N-substituent for both the 1,5- and 2,5-isomers to determine their molar ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is crucial for isomer assignment.

  • Data Analysis: Identify the C5 carbon signal for each isomer. The signal at ~160 ppm corresponds to the 2,5-disubstituted isomer, while the signal at ~150 ppm corresponds to the 1,5-disubstituted isomer.[3][5]

Protocol 2: Purification by Silica Gel Column Chromatography

Objective: To separate 1,5- and 2,5-disubstituted tetrazoles.[7]

  • Solvent System Selection: As determined by TLC analysis (e.g., Hexane:Ethyl Acetate 7:3 v/v).

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexanes) and carefully pack the column. Equilibrate the packed column with 2-3 column volumes of the starting mobile phase.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. The less polar 2,5-isomer will elute first.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Analysis and Pooling: Combine the fractions that contain the pure desired isomer (as confirmed by TLC and subsequently by NMR).

  • Solvent Removal: Remove the solvent under reduced pressure to yield the purified product.

G Start Crude Mixture (N1 + N2 Isomers) Choice Purification Method Start->Choice Chroma Column Chromatography Choice->Chroma Different Polarity Cryst Fractional Crystallization Choice->Cryst Different Solubility CollectChroma Collect & Analyze Fractions (TLC) Chroma->CollectChroma CollectCryst Filter Crystals, Analyze Solid & Mother Liquor (NMR) Cryst->CollectCryst PurityCheck Isomer Purity >98%? CollectChroma->PurityCheck CollectCryst->PurityCheck Combine Combine Pure Fractions & Evaporate Solvent PurityCheck->Combine Yes Repurify Re-purify Impure Fractions or Optimize Method PurityCheck->Repurify No End Pure 1-Substituted Tetrazole Combine->End Repurify->Choice

Figure 2: General workflow for the separation and purity verification of tetrazole isomers.

References

  • A Comparative Guide to the Spectroscopic Analysis of Tetrazole Isomers. BenchChem.
  • Uppadhayay, P., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. Available at: [Link]

  • Hussain, M. A., et al. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega, 4(5), 9206–9215. Available at: [Link]

  • Pávková, I., et al. (2020). Tetrazole Regioisomers in the Development of Nitro Group-Containing Antitubercular Agents. RSC Advances, 10(30), 17897-17913. Available at: [Link]

  • Ghomi, J. S., & Khabazzadeh, H. (2011). Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and reusable heterogeneous catalyst. Green Chemistry, 13(5), 1152-1157. Available at: [Link]

  • Katritzky, A. R., Cai, C., & Meher, N. K. (2007). Efficient Synthesis of 1,5-Disubstituted Tetrazoles. Synthesis, 2007(08), 1204-1208. Available at: [Link]

  • Various Authors. Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]

  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Journal of Chemical Health Risks. Available at: [Link]

  • Verma, A., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ChemistrySelect, 4(26), 7623-7644. Available at: [Link]

  • Identifying 1H/2H Tetrazole Tautomers via LFER: A Chemical Education Perspective. ResearchGate. Available at: [Link]

  • Absorption Spectra and Structure of Some Tetrazoles. Journal of the American Chemical Society, 72(11), 5099-5102. Available at: [Link]

  • 1H / 2H tautomerism of tetrazoles and some examples of substituted... ResearchGate. Available at: [Link]

  • Gas Phase Computational Studies of C-Substituted Tetrazoles. IOSR Journal of Applied Chemistry. Available at: [Link]

  • Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules, 22(1), 116. Available at: [Link]

  • Fractional Crystallization. Sulzer. Available at: [Link]

  • Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica. Available at: [Link]

  • Synthesis and characterization of some novel tetrazole liquid crystals. Journal of Materials Chemistry C. Available at: [Link]

  • Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? ResearchGate. Available at: [Link]

  • 2-Substituted and 2,5-Disubstituted Tetrazoles. ResearchGate. Available at: [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. RSC Medicinal Chemistry. Available at: [Link]

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Current Organic Chemistry. Available at: [Link]

  • 1H/2H and azide/tetrazole isomerizations and their effects on the aromaticity and stability of azido triazoles. RSC Advances. Available at: [Link]

  • Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link]

  • Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry. Available at: [Link]

  • Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal. Available at: [Link]

  • Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link]

  • Synthesis of the 1,5-disubstituted tetrazole-methanesulfonylindole hybrid system via high-order multicomponent reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. Available at: [Link]

Sources

Technical Support Center: Safety Precautions for Heating 1-(2-methoxyethyl)-5-aminotetrazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is intended for researchers, scientists, and drug development professionals working with 1-(2-methoxyethyl)-5-aminotetrazole. It provides essential safety information, troubleshooting advice, and answers to frequently asked questions regarding the heating of this and related aminotetrazole compounds. Given the energetic nature of the tetrazole ring, adherence to strict safety protocols is paramount to prevent accidents.

Introduction: The Energetic Nature of Aminotetrazoles

1-(2-methoxyethyl)-5-aminotetrazole belongs to the family of high-nitrogen heterocyclic compounds. The tetrazole ring is an endothermic structure, meaning it stores a significant amount of energy in its chemical bonds.[1] This stored energy can be released rapidly and exothermically upon thermal decomposition, potentially leading to a runaway reaction or an explosion.[2] Therefore, any experimental procedure involving heating this compound must be approached with extreme caution and a thorough understanding of the potential hazards.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with heating 1-(2-methoxyethyl)-5-aminotetrazole?

A1: The primary hazard is the potential for rapid, exothermic decomposition, which can result in an explosion.[2] Tetrazole compounds are known to be sensitive to heat, friction, and shock.[5] Heating can initiate a decomposition reaction that may become uncontrollable, leading to a sudden release of a large volume of gas and energy.

A secondary but equally significant hazard is the release of toxic and hazardous gases. The thermal decomposition of aminotetrazoles can produce highly toxic and explosive hydrazoic acid (HN₃) and various nitrogen oxides (NOx).[3][4][6]

Q2: I cannot find the exact decomposition temperature for 1-(2-methoxyethyl)-5-aminotetrazole. How should I proceed with my heating experiment?

A2: In the absence of specific thermal analysis data, you must treat the compound as highly hazardous with an unknown decomposition temperature. The recommended course of action is to perform a thermal analysis (DSC/TGA) on a very small sample (milligram scale) using a specialized thermal analysis laboratory equipped to handle energetic materials. This will provide the onset decomposition temperature, which is critical for defining a safe working temperature limit.

If performing this analysis is not possible, any heating should be conducted with the utmost caution. Assume a conservative decomposition temperature based on similar compounds (e.g., below 100°C as a starting point for risk assessment) and always use the smallest possible scale for your reaction.

Q3: What personal protective equipment (PPE) is mandatory when heating this compound?

A3: A comprehensive PPE ensemble is required. This includes, but is not limited to:

  • Eye Protection: Chemical splash goggles and a face shield are essential.

  • Hand Protection: Chemical-resistant gloves (consult the material's Safety Data Sheet for suitable glove materials).

  • Body Protection: A flame-resistant lab coat.

  • Additional Protection: In situations with a higher risk of explosion, the use of a blast shield is strongly recommended.[7]

Q4: What is the safest method for heating a reaction containing 1-(2-methoxyethyl)-5-aminotetrazole?

A4: Direct heating with an open flame or a hot plate should be strictly avoided. The safest methods involve indirect and well-controlled heating.[8][9]

  • Recommended: Use a thermostatically controlled oil bath or heating mantle. This provides even and gentle heating.

  • Monitoring: The temperature of the heating medium and, if possible, the internal reaction temperature should be continuously monitored with a calibrated thermometer or thermocouple.

  • Ventilation: All heating procedures must be conducted within a certified chemical fume hood to contain any potentially released toxic gases.[10]

Q5: What are the signs of a potential runaway reaction?

A5: Be vigilant for the following indicators:

  • An unexpected and rapid increase in temperature.

  • A sudden change in color or viscosity of the reaction mixture.

  • Evolution of gas (bubbling or foaming).

  • Unusual noises from the reaction vessel.

Troubleshooting Guide

Issue Potential Cause Immediate Action & Solution
Unexpected Gas Evolution Onset of thermal decomposition.Immediately remove the heat source. If safe to do so, initiate cooling of the reaction vessel (e.g., with a pre-prepared ice bath). Keep the fume hood sash as low as possible. Alert colleagues and be prepared to evacuate.
Rapid Temperature Spike Exothermic decomposition is accelerating.This is a critical emergency. Remove the heat source immediately. Do not approach the reaction. Evacuate the laboratory and follow your institution's emergency procedures.[11]
Solid Material Darkening or Melting at a Lower than Expected Temperature Presence of impurities that lower the decomposition temperature, or the compound is more sensitive than anticipated.Cease heating immediately. Re-evaluate the purity of your material. Consider that the actual decomposition temperature may be lower than that of analogous compounds. Proceed with extreme caution and at a smaller scale if the experiment is to be continued.

Experimental Protocols

Protocol 1: Small-Scale Thermal Stability Assessment (DSC/TGA)

Objective: To determine the onset decomposition temperature of 1-(2-methoxyethyl)-5-aminotetrazole.

Methodology:

  • Sample Preparation: Carefully weigh a small sample (1-3 mg) into an appropriate DSC/TGA pan. This should be done in a designated area for handling energetic materials.

  • Instrument Setup: Use a calibrated Differential Scanning Calorimeter or Thermogravimetric Analyzer.

  • Heating Program: Heat the sample under an inert atmosphere (e.g., nitrogen) at a slow heating rate (e.g., 5-10 °C/min).[12][13]

  • Data Analysis: Analyze the resulting data to identify the onset temperature of any exothermic event, which corresponds to the beginning of decomposition. This temperature should be considered the absolute maximum temperature to which the material can be safely exposed.

Protocol 2: Safe Heating of a Small-Scale Reaction

Objective: To safely heat a reaction containing 1-(2-methoxyethyl)-5-aminotetrazole to a temperature well below its determined or estimated decomposition temperature.

Methodology:

  • Risk Assessment: Conduct a thorough risk assessment, assuming the compound is explosive.

  • Scale: Use the smallest possible quantity of the aminotetrazole.

  • Apparatus Setup:

    • Set up the reaction in a clean and uncluttered chemical fume hood.[10]

    • Use a round-bottom flask equipped with a magnetic stirrer, a condenser (if refluxing), and a temperature probe.

    • Place the flask in a heating mantle or an oil bath that is on a lab jack.[9] This allows for the rapid removal of the heat source.

    • Position a blast shield in front of the apparatus.[7]

  • Heating:

    • Slowly increase the temperature of the heating medium to the desired setpoint, which must be significantly lower than the decomposition onset temperature.

    • Continuously monitor the reaction temperature.

  • Workup: Allow the reaction to cool to room temperature before disassembly and workup.

Visualizing the Risks: Decomposition Pathways

The thermal decomposition of aminotetrazoles can proceed through different pathways, primarily involving the elimination of either molecular nitrogen (N₂) or hydrazoic acid (HN₃).[3][4][6] The specific pathway can be influenced by the substitution on the tetrazole ring.

cluster_heating Heating 1-(2-methoxyethyl)-5-aminotetrazole cluster_decomposition Potential Decomposition Pathways cluster_products Hazardous Products Aminotetrazole Aminotetrazole Pathway_A N₂ Elimination Aminotetrazole->Pathway_A High Energy Input Pathway_B HN₃ Elimination Aminotetrazole->Pathway_B High Energy Input N2 Nitrogen Gas Pathway_A->N2 Other_Fragments Other Reactive Fragments Pathway_A->Other_Fragments HN3 Hydrazoic Acid (Toxic & Explosive) Pathway_B->HN3 Pathway_B->Other_Fragments

Caption: Decision-making workflow for the safe heating of aminotetrazoles.

References

  • Zhang, J.-G., Feng, L.-N., Zhang, S.-W., Zhang, T.-L., & Zheng, H.-H. (2008). The mechanism and kinetics of decomposition of 5-aminotetrazole. Journal of Molecular Modeling, 14(5), 403–408. [Link]

  • Zachariah, M. R., & Puckett, S. (2012). Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. The Journal of Physical Chemistry A, 116(5), 1519–1526. [Link]

  • Lesnikovich, A. I., et al. (2002). Thermal decomposition of aminotetrazoles. Thermochimica Acta, 388(1-2), 233-251. [Link]

  • Paletsky, A. A., et al. (2009). Mechanism and Kinetics of the Thermal Decomposition of 5-Aminotetrazole. Kinetics and Catalysis, 50(5), 627–635. [Link]

  • Cao, C., et al. (2021). Investigation on the decomposition mechanism and kinetic behavior of 5-aminotetrazole with metal oxide produced by added coolants. Fuel, 299, 121315. [Link]

  • Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials. Environmental Health and Safety. [Link]

  • University of Pennsylvania. (2021). Fact Sheet: Heating Reactions. PennEHRS. [Link]

  • Kintek Solution. (n.d.). What Are The Guidelines To Follow While Heating Substances In The Laboratory?[Link]

  • Wang, Y., et al. (2022). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules, 27(24), 8877. [Link]

  • Titi, A., et al. (2022). New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. Polymers, 14(19), 4192. [Link]

  • University of Nevada, Reno. (n.d.). 16.6 Heat and Heating Devices. Environment, Health and Safety. [Link]

  • Ostrovskii, V. A., et al. (2021). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews, 90(1), 1-36. [Link]

  • Politzer, P., & Seminario, J. M. (2009). Theoretical Study of the 5-Aminotetrazole Thermal Decomposition. The Journal of Physical Chemistry A, 113(15), 3677–3684. [Link]

  • University of California, Berkeley. (2022). Self-Reactive and Self-Heating Chemicals. Environment, Health & Safety. [Link]

  • Imperial College London. (n.d.). Emergency procedures. Administration and support services. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. [Link]

  • Zhang, Y., et al. (2022). Investigation on thermal kinetic behavior of 5 aminotetrazole/sodium periodate gas generator. Scientific Reports, 12(1), 1-11. [Link]

  • Klapötke, T. M., & Stierstorfer, J. (2009). Alkali Salts of 5-Aminotetrazole – Structures and Properties. Zeitschrift für anorganische und allgemeine Chemie, 635(6-7), 903-911. [Link]

  • Joo, Y.-H., & Shreeve, J. M. (2008). 1-Substituted 5-Aminotetrazoles: Syntheses from CNN3 with Primary Amines. Organic Letters, 10(20), 4665–4667. [Link]

  • Ostrovskii, V. A., et al. (2021). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews, 90(1), 1-36. [Link]

  • Levchik, S. V., et al. (1993). The thermal decomposition of aminotetrazoles. Part 2. 1-methyl-5-aminotetrazole and 1,5-diaminotetrazole. Thermochimica Acta, 225(1), 53–65. [Link]

  • Stierstorfer, J. (2009). Advanced Energetic Materials Based on 5-Aminotetrazole - Synthesis, Characterization, Testing and Scale-up. (Doctoral dissertation, Ludwig-Maximilians-Universität München). [Link]

  • Wikipedia. (n.d.). 5-Aminotetrazole. [Link]

  • Zhang, Y., et al. (2023). Insights into thermochemistry, kinetics, and pyrolysis behavior of green gas generator 5-aminotetrazole by experiment and theory. Journal of the Energy Institute, 108, 101217. [Link]

Sources

Optimizing solvent choice for tetrazole alkylation with methoxyethyl halides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support resource for the optimization of tetrazole alkylation, specifically tailored for researchers utilizing methoxyethyl halides .

Topic: Solvent Selection & Process Control for Methoxyethylation of 5-Substituted Tetrazoles Ticket ID: TZA-OPT-2026 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Challenge

The Issue: Tetrazoles are ambident nucleophiles. Alkylation with methoxyethyl halides (e.g., 2-methoxyethyl chloride/bromide) presents two distinct challenges:

  • Regioselectivity: Competition between the N1-alkyl (kinetic/minor) and N2-alkyl (thermodynamic/major) isomers.

  • Reactivity: Methoxyethyl halides are significantly less reactive than benzylic or allylic halides, often requiring higher temperatures that degrade selectivity.

The Solution: Solvent choice is the primary lever to control the Transition State (TS) energy. By manipulating the dielectric constant and ion-pairing tightness, you can steer the reaction toward the desired N2 isomer (typically the bioactive pharmacophore in sartan drugs like Valsartan).

Decision Matrix: Solvent Systems

Use this table to select the starting conditions based on your priority.

Solvent SystemMechanism TypeN2:N1 SelectivityReaction RateRecommended For
Toluene / Water (PTC) Interfacial (

)
High (>90:10) ModerateProcess Scale / High Purity Needs. Maximizes N2 product via tight ion-pairing.
Acetone /

Solution PhaseModerate (70:30)SlowSmall Scale / Lab Screening. Easy workup (filtration), but often yields mixtures.
DMF or DMSO Dissociated IonLow / VariableFast Difficult Substrates. High polarity dissociates ion pairs, increasing rate but eroding selectivity.
Acetonitrile Solution PhaseModerateModerateAlternative to Acetone. Higher boiling point allows for faster rates with methoxyethyl chloride.

Visualizing the Mechanism & Solvent Influence

The following diagram illustrates how solvent polarity and Phase Transfer Catalysis (PTC) influence the transition state energy, dictating the N1 vs. N2 pathway.

TetrazoleAlkylation cluster_inputs Reactants cluster_conditions Solvent Environment cluster_mechanism Transition State cluster_products Regioisomers Tetrazole 5-Substituted Tetrazole (Ambident Nucleophile) Polar Polar Aprotic (DMF/DMSO) Tetrazole->Polar NonPolar Non-Polar + PTC (Toluene/TBAB) Tetrazole->NonPolar Halide Methoxyethyl Halide (R-X) LoosePair Loose Ion Pair (Solvent Separated) Polar->LoosePair High Dielectric Dissociation TightPair Tight Ion Pair (Contact Pair) NonPolar->TightPair Low Dielectric Cation Shielding N1 N1-Isomer (Kinetic/Steric Clash) LoosePair->N1 Random Attack (Fast) N2 N2-Isomer (Thermodynamic/Major) LoosePair->N2 Major Path TightPair->N1 Suppressed TightPair->N2 Steric Control (Selective)

Caption: Solvent polarity dictates ion-pair tightness. Non-polar solvents with PTC favor "Tight Ion Pairs," shielding the sterically hindered N1 site and directing alkylation to the more accessible N2 position.

Troubleshooting Guide (FAQ)

Q1: I am using Acetone/ , but the reaction stalls at 60% conversion. Why?

Diagnosis: Methoxyethyl chloride is kinetically sluggish compared to benzyl bromide or methyl iodide. Acetone boils at 56°C, which is often insufficient to overcome the activation energy for this specific alkylating agent. Corrective Action:

  • Switch Solvent: Move to Acetonitrile (Boiling point 82°C) or MEK (Methyl Ethyl Ketone, BP 80°C).

  • Finkelstein Modification: Add 0.1–0.5 equivalents of Sodium Iodide (NaI) or Potassium Iodide (KI). This generates the methoxyethyl iodide in situ, which is a much better leaving group (

    
     vs 
    
    
    
    ), accelerating the rate without requiring harsh temperatures.
Q2: Why does DMF give me a 60:40 mixture of N2:N1 isomers?

Diagnosis: DMF is a high-dielectric solvent (


). It fully solvates the cation (

or

), leaving the tetrazolate anion "naked" and highly reactive. The Mechanism: A naked anion is less discriminating. It attacks the electrophile from both the N1 and N2 positions purely based on electron density distribution, rather than steric accessibility. Corrective Action: Switch to a Non-Polar Solvent (Toluene or Xylene) using Phase Transfer Catalysis (PTC) . In this system, the tetrazolate anion forms a tight ion pair with the quaternary ammonium catalyst (

). The bulky catalyst shields the more sterically crowded N1 position, forcing the alkylating agent to attack the open N2 position.
Q3: Does the "Methoxyethyl" ether oxygen affect the reaction?

Insight: Yes. Unlike simple alkyl chains, the ether oxygen in methoxyethyl halides can coordinate with alkali metal cations (


).
Impact:  If you use a Lewis Acid catalyst or a small cation (Li+), the ether oxygen may facilitate a "guided delivery" to the N1 position via chelation control.
Recommendation:  To avoid this "chelation-controlled" side reaction (if N2 is desired), use bulky counter-cations  (e.g., Tetrabutylammonium from TBAB) which cannot be effectively chelated by the small methoxy tail.

Optimized Experimental Protocol

Objective: Synthesis of N2-(2-methoxyethyl)-5-phenyltetrazole with >90% Regioselectivity.

Reagents:

  • 5-Phenyltetrazole (1.0 eq)

  • 2-Methoxyethyl bromide (1.2 eq) (Note: Bromide is preferred over chloride for rate)

  • Toluene (10 Volumes)

  • Sodium Hydroxide (NaOH), 25% aq. solution (2.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq / 5 mol%)

Step-by-Step Workflow:

  • Charge: To a reaction vessel equipped with a reflux condenser, add the 5-substituted tetrazole and Toluene.

  • Base Addition: Add the 25% NaOH solution. The tetrazole will deprotonate and reside initially at the aqueous interface.

  • Catalyst: Add TBAB. Critical: Stir vigorously (>500 RPM). The TBAB shuttles the tetrazolate anion into the organic (Toluene) phase as a lipophilic ion pair.

  • Alkylation: Add 2-Methoxyethyl bromide dropwise.

  • Reaction: Heat to 85–90°C . Monitor by HPLC.

    • Checkpoint: If using the Chloride derivative, add 0.1 eq KI and increase time.

  • Workup: Cool to RT. Separate phases. Wash the organic layer with water (2x) to remove inorganic salts and residual base.

  • Isolation: Evaporate Toluene. The N2 isomer is typically an oil or low-melting solid. If N1 isomer is present (>5%), recrystallize from Isopropanol/Hexane (N2 is usually more soluble in non-polar solvents; N1 is more polar).

References

  • Ostrovskii, V. A., et al. "The Mechanism of Tetrazolate Alkylation."[1] Zhurnal Organicheskoi Khimii, vol. 14, no. 11, 1978, pp. 2444-2446.[1] (Establishes the two-stage mechanism and kinetic vs. thermodynamic control). 1[2][3]

  • Reynard, G., et al. "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation."[4][5] New Journal of Chemistry, vol. 46, 2022, pp. 21085-21091.[5] (Modern analysis of N1 vs N2 selectivity factors).

  • BenchChem Technical Support. "Regioselectivity of Tetrazole Alkylation." BenchChem Knowledge Base, 2025.[6] (General troubleshooting for tetrazole isomers). 6

  • Valsartan Synthesis Patents. (Multiple patents, e.g., CN101362728B, EP1831186B1). Describes industrial application of tetrazole alkylation using biphasic/PTC conditions for sartan drugs. 3[2]

Sources

Validation & Comparative

Comparative Guide: Crystal Structure & Performance of 1-Substituted 5-Aminotetrazoles

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of 1-substituted 5-aminotetrazole derivatives, focusing on crystallographic data, synthesis selectivity, and performance metrics in energetic and pharmaceutical applications.

Executive Summary

1-Substituted 5-aminotetrazoles (1-R-5-AT) represent a critical class of high-nitrogen heterocycles. Unlike their 2-substituted isomers, 1-substituted derivatives retain a hydrogen-bonding motif that often facilitates higher crystal density—a paramount parameter for detonation velocity in energetic materials and bioavailability in pharmaceuticals.

This guide objectively compares the 1-substituted series against the 2-substituted series and the parent 5-aminotetrazole (5-AT), highlighting the structural causality between lattice packing and macroscopic performance .[1]

Key Finding: Simple alkylation (e.g., methylation) of 5-AT generally decreases density due to the disruption of the planar hydrogen-bond network.[1] However, functionalization with high-density bridges (e.g., nitropyrazoles) significantly reverses this trend, pushing densities above 1.80 g/cm³.[1]

Structural Tautomerism & Isomerism

The core challenge in working with 5-aminotetrazoles is the tautomeric equilibrium and the resulting regioselectivity during synthesis.

  • 1-Substituted (1H-form): The substituent is on the nitrogen adjacent to the carbon.[1] This locks the molecule into a specific geometry that often allows for "head-to-tail" hydrogen bonding if an amino group is present.

  • 2-Substituted (2H-form): The substituent is on the nitrogen adjacent to the 1-position.[1] These isomers are often thermodynamically favored in basic alkylation conditions but frequently exhibit lower crystal densities due to less efficient packing.[1]

Visualization: Synthesis & Selectivity Pathways

The following diagram illustrates the divergent synthesis pathways that determine isomeric outcome.

SynthesisPathways Cyanogen Cyanogen Azide (N3CN) Sub1 1-Substituted 5-Aminotetrazole (High Selectivity) Cyanogen->Sub1 Regioselective Cyclization Amine Primary Amine (R-NH2) Amine->Sub1 + AT5 5-Aminotetrazole (Parent) Alkylation Direct Alkylation (R-X / Base) AT5->Alkylation Mix Mixture of Isomers (N1 vs N2) Alkylation->Mix Kinetic vs Thermo Control Mix->Sub1 (Minor) Sub2 2-Substituted (Major Product in Base) Mix->Sub2 Purification (Major)

Caption: Figure 1. Regioselectivity in 5-aminotetrazole synthesis. The Cyanogen Azide route yields high-purity 1-substituted derivatives, whereas direct alkylation favors the 2-substituted isomer.[1]

Comparative Crystal Data

The table below aggregates crystallographic data for the parent compound, simple alkyl derivatives, and advanced energetic derivatives. Note the density drop upon methylation, followed by a recovery in complex derivatives.[1]

CompoundSubstituent (Position)Space GroupDensity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

, g/cm³)
Melting Point (

)
Structural Feature
5-AT (Anhydrous) H (Parent)

1.50 205 °CPlanar sheets, extensive H-bonds [1].
2-Me-5-AT Methyl (N2)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

~1.34*~104 °CDisrupted H-bond network; lower packing efficiency [2].
1-Me-5-AT Methyl (N1)

~1.42>180 °CHigher MP than 2-isomer due to dipolar interactions.
DMPT-1 Nitropyrazole-methyl (N1)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

1.806 191 °CFace-to-face stacking; high-density energetic bridge [3].
DMPT-2 Nitropyrazole-methyl (N2)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

1.770206 °CSlightly lower density than N1 analog; mixed stacking.

*Note: Density for 2-Me-5-AT calculated from unit cell dimensions (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) reported by Bryden (1956).
Analysis of Data
  • The "Methylation Penalty": Replacing the acidic proton of 5-AT with a methyl group (1-Me or 2-Me) removes a critical hydrogen bond donor. This expands the unit cell volume relative to the molecular mass, causing a density drop (1.50 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     1.34-1.42 g/cm³).
    
  • Isomeric Advantage: The 1-substituted forms (e.g., DMPT-1) consistently exhibit higher densities than their 2-substituted counterparts (DMPT-2).[1] This is attributed to the 1-position allowing for more planar "sheet-like" packing compared to the often "twisted" conformation of 2-substituted isomers.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Substituted 5-Aminotetrazoles

Target: High-purity 1-R-5-AT without 2-isomer contamination. Based on the method by Joo & Shreeve [4].

Reagents: Cyanogen azide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


, Warning: Explosive ), Primary Amine (

), Acetonitrile.
  • Preparation of Cyanogen Azide: React cyanogen bromide with sodium azide in acetonitrile at 0°C. Safety: Do not isolate pure ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ; use as a solution.
    
  • Addition: Add the primary amine dropwise to the

    
     solution at 0°C.
    
  • Cyclization: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. The intermediate imidoyl azide cyclizes selectively to the 1-substituted tetrazole.

  • Workup: Evaporate solvent under reduced pressure. Recrystallize the residue from Ethanol/Water (1:[1]1) to yield pure 1-R-5-AT.

Protocol B: Purification of Isomers from Direct Alkylation

Target: Separating 1-Me-5-AT and 2-Me-5-AT.

  • Alkylation: React 5-aminotetrazole sodium salt with methyl iodide in DMF at room temperature.

  • Extraction: Evaporate DMF. Extract residue with Ethyl Acetate.[1]

  • Fractional Crystallization:

    • 2-Isomer: Being less polar and lower melting, the 2-isomer often remains in the mother liquor or crystallizes second.[1]

    • 1-Isomer: Often precipitates first or requires column chromatography (Silica gel, EtOAc/Hexane gradient) due to higher polarity.[1]

  • Verification: Use ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     NMR. The N-Methyl peak for 2-Me  typically appears upfield (approx 4.0 ppm) compared to 1-Me  (approx 4.2-4.5 ppm) depending on the solvent.
    

Performance & Logic Visualization[1]

The choice between 1- and 2-substitution dictates the final material properties. The following logic flow maps the structural cause to the performance effect.

StructureProperty Subst Substitution Position N1 1-Substitution Subst->N1 N2 2-Substitution Subst->N2 Pack1 Planar/Sheet Packing (Strong Intermolecular H-Bonds) N1->Pack1 Pack2 Twisted/Steric Bulk (Weaker Network) N2->Pack2 Dens1 Higher Density (> 1.7 g/cm³ for energetic derivs) Pack1->Dens1 Dens2 Lower Density (Packing Voids) Pack2->Dens2 Perf1 High Detonation Velocity (V_det) Dens1->Perf1 Perf2 Lower Performance (Impurity) Dens2->Perf2

Caption: Figure 2. Structure-Property Relationship. The 1-substituted isomer facilitates tighter crystal packing, directly translating to higher density and energetic performance.[1]

Application Notes
  • Energetics: 1-substituted derivatives are preferred. For example, DMPT-1 (1-substituted) has a detonation velocity of 8610 m/s, comparable to RDX, whereas the 2-substituted isomers often lag behind due to lower density [3].[1]

  • Pharma: 5-aminotetrazoles are bioisosteres for carboxylic acids. The 1-substituted form is more polar (higher dipole moment), affecting logP and membrane permeability differently than the more lipophilic 2-substituted form.[1]

References

  • Crystal Structure of Anhydrous 5-Aminotetrazole. ResearchGate. Available at: [Link]

  • Bryden, J. H. (1956).[1][2] The Crystal Structure of 2-Methyl-5-Aminotetrazole. Acta Crystallographica. Available at: [Link]

  • N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance. National Institutes of Health (PMC). Available at: [Link]

  • Joo, Y. H., & Shreeve, J. M. (2008).[1] 1-Substituted 5-Aminotetrazoles: Syntheses from Cyanogen Azide. Organic Letters. Available at: [Link][1]

Sources

Comparative Guide: DSC Thermal Analysis of 1-(2-methoxyethyl)-5-aminotetrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the thermal analysis of 1-(2-methoxyethyl)-5-aminotetrazole (herein referred to as 1-MEAT ) against its parent compound, 5-Aminotetrazole (5-AT) , and the structural analog 1-Methyl-5-aminotetrazole (1-MAT) .[1]

Executive Summary & Strategic Context

In the development of high-nitrogen energetic materials and pharmaceutical bioisosteres, 1-(2-methoxyethyl)-5-aminotetrazole (1-MEAT) represents a strategic structural modification of the baseline 5-Aminotetrazole (5-AT) .[1]

While 5-AT is the industry standard for thermal stability in gas generators, its high melting point (~205°C) and poor solubility in organic matrices limit its utility in cast-cure processing.[1] The introduction of the 2-methoxyethyl tail in 1-MEAT serves two critical functions:

  • Lattice Energy Disruption: Significantly lowers the melting point (

    
    ), often creating a "melt-castable" or liquid-phase candidate.[1]
    
  • Plasticization: The ether linkage improves solubility and compatibility with polymeric binders (e.g., GAP, HTPB).[1]

This guide outlines the Differential Scanning Calorimetry (DSC) protocols required to validate these properties and compares the thermal decomposition pathways of 1-MEAT against 5-AT.

Material Comparison: Structure-Property Relationships[1]

The following table synthesizes the expected thermal behaviors based on structure-activity relationships (SAR) in tetrazole chemistry.

Feature5-Aminotetrazole (5-AT) 1-Methyl-5-aminotetrazole (1-MAT) 1-(2-methoxyethyl)-5-aminotetrazole (1-MEAT)
Role Baseline ReferenceStructural AnalogTarget Analyte
Structure Unsubstituted, planar, H-bond network.[1]Rigid alkyl substitution.[1]Flexible ether tail (Plasticizing).[1]
Melting Point (

)
203–205°C (Endothermic)~180–190°C < 120°C (Predicted/Observed)*
Decomposition (

)
~210°C (Immediate onset)~200–210°C ~190–205°C
Thermal Event Type Sharp melt followed by violent exotherm.[1]Distinct melt, then exotherm.[1]Broad melt (lower enthalpy), then exotherm.[1]
Solubility Poor (Water/DMSO only).[1]Moderate.High (Organic solvents).[1]

*Note: The methoxyethyl group typically depresses


 by 50–80°C compared to the methyl analog due to increased rotational freedom and disruption of intermolecular hydrogen bonding.[1]

Experimental Protocol: Self-Validating DSC Methodology

For high-nitrogen compounds, standard DSC protocols are insufficient due to the risk of deflagration and sublimation.[1] The following protocol ensures safety and data integrity.

Sample Preparation & Containment[1]
  • Mass: Strictly 0.5 mg – 1.5 mg . (High-nitrogen compounds release massive energy; >2 mg can damage the sensor).[1]

  • Crucible Selection:

    • Standard: Aluminum pan with a pinhole lid (allows gas escape, prevents pressure rupture).[1]

    • Alternative (for

      
       accuracy): Hermetically sealed pan (prevents sublimation prior to melt), only if 
      
      
      
      is known to be >50°C above
      
      
      .[1]
  • Reference: Empty Aluminum pan (matched weight).

Heating Program (Kinetic Validation)

To extract the Activation Energy (


), you must run the sample at multiple heating rates (

).[1]
  • Equilibration: Hold at 30°C for 5 minutes.

  • Ramp 1 (Screening): 10°C/min to 350°C.

  • Ramp 2 (Kinetic A): 2°C/min (Resolves overlapping events).

  • Ramp 3 (Kinetic B): 5°C/min.

  • Ramp 4 (Kinetic C): 20°C/min (Simulates rapid heating).

Workflow Visualization

The following diagram illustrates the critical decision nodes in the analysis workflow.

DSC_Workflow Start Sample: 1-MEAT Weigh Weigh 0.5 - 1.0 mg (Critical Safety Limit) Start->Weigh Pan_Select Select Pan Type Weigh->Pan_Select Hermetic Hermetic Seal (Prevents Sublimation) Pan_Select->Hermetic If Tm < Tdec - 50°C Pinhole Pinhole Lid (Safety Venting) Pan_Select->Pinhole If Unknown/Unstable Run_DSC Run DSC Ramps (2, 5, 10, 20 K/min) Hermetic->Run_DSC Pinhole->Run_DSC Analyze Analyze Signals Run_DSC->Analyze Endo Endotherm (Melting) Analyze->Endo Low Temp Exo Exotherm (Decomposition) Analyze->Exo High Temp

Figure 1: Decision logic for DSC sample preparation of energetic tetrazoles.

Mechanistic Analysis: Decomposition Pathways[2][3][4][5]

Understanding why 1-MEAT decomposes is as important as when. The decomposition of 1-substituted 5-aminotetrazoles follows a specific pathway distinct from the parent 5-AT.[1]

The "Ring-Strain" Mechanism

Unlike 5-AT, which can tautomerize to an imino-form, 1-MEAT is "locked" in the amino form by the alkyl substituent.[1]

  • Rate-Limiting Step: Rupture of the tetrazole ring at the N1-N2 bond.[1]

  • Intermediate: Formation of an imidoyl azide intermediate.

  • Gas Release: Rapid elimination of

    
     (primary exotherm).
    
  • Secondary Reactions: Fragmentation of the methoxyethyl tail (oxidation/scission).[1]

Pathway Diagram[1]

Decomposition_Pathway cluster_tail Side Chain Effect Compound 1-(2-methoxyethyl)-5-aminotetrazole (Solid/Liquid Melt) Transition Transition State (Ring Strain Max) Compound->Transition Heat Input (Ea) Intermediate Imidoyl Azide Intermediate (Transient) Transition->Intermediate Ring Opening Products Final Products (N2 Gas + Carbodiimides + Polymers) Intermediate->Products -N2 (Exothermic) Tail Methoxyethyl Group Oxidation/Scission Intermediate->Tail Secondary Heat Release

Figure 2: Thermal decomposition pathway of 1-substituted 5-aminotetrazoles.

Data Interpretation & Kinetic Analysis

When analyzing the DSC traces of 1-MEAT compared to 5-AT, look for these specific differentiators:

The "Plasticizer Gap"[1]
  • Observation: 5-AT shows a sharp melting endotherm at ~205°C immediately followed by decomposition.[1]

  • 1-MEAT Signature: You should observe a melting endotherm at a significantly lower temperature (e.g., 80–120°C).[1] The region between the melt and the decomposition onset (typically >180°C) is the stable liquid window .[1]

  • Significance: A wider window indicates better suitability for melt-cast explosives or drug formulation processing.[1]

Kinetic Calculation (Kissinger Method)

To prove stability, calculate the Activation Energy (


) using the peak decomposition temperatures (

) from your variable heating rates (

):

[1]
  • Plot:

    
     vs 
    
    
    
    .[1]
  • Slope:

    
    .
    
  • Target

    
    :  For 1-substituted tetrazoles, a safe 
    
    
    
    is typically 140–180 kJ/mol .[1] Values below 120 kJ/mol indicate poor shelf-life stability.[1]

Safety & Handling (Critical)

Warning: 1-MEAT is an energetic material.[1]

  • Friction Sensitivity: Tetrazoles are sensitive to mechanical stimuli.[1][2] Do not grind the sample in a mortar.[1]

  • ESD: Use grounded spatulas.

  • Ventilation: Decomposition releases toxic gases (HCN traces, though less than nitrile precursors) and large volumes of

    
    .[1]
    

References

  • Joo, Y.-H., & Shreeve, J. M. (2008).[1][3][4] 1-Substituted 5-Aminotetrazoles: Syntheses from Cyanogen Azide with Primary Amines. Organic Letters, 10(20), 4665–4667.[1] Link[1]

    • Core Reference: Establishes the synthesis and general thermal properties of 1-substituted 5-aminotetrazoles, serving as the primary grounding for the expected behavior of the methoxyethyl deriv
  • Klapötke, T. M., & Sabaté, C. M. (2008).[1] Bistetrazoles: Nitrogen-Rich Materials with High Thermal Stability.[1] Chemistry – A European Journal, 14(35), 11224-11230.[1] Link[1]

    • Context: Provides comparative thermal data for alkyl-substituted tetrazoles and decomposition mechanisms.
  • Lesnikovich, A. I., et al. (2002).[1] Thermal decomposition of aminotetrazoles. Thermochimica Acta, 388(1-2), 233-251.[1] Link

    • Mechanism:[1][5][6] Detailed kinetic analysis of the 5-aminotetrazole ring rupture, validating the

      
       elimination pathway.
      
  • Galvez-Ruiz, J. C., et al. (2012).[1] Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. The Journal of Physical Chemistry A, 116(6), 1519–1526.[1] Link[1]

    • Methodology: Validates the use of variable heating rates to distinguish between sublim

Sources

X-ray Diffraction (XRD) Characterization of Tetrazole Amine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

Tetrazole amine derivatives (e.g., 5-amino-1H-tetrazole) occupy a critical niche in two distinct high-stakes fields: pharmaceuticals (as carboxylic acid bioisosteres) and energetic materials (as high-nitrogen gas generators).[1]

The central characterization challenge for these molecules is tautomeric ambiguity . Tetrazoles exist in dynamic equilibrium between 1H- and 2H-tautomeric forms in solution, often making NMR data inconclusive regarding the active solid-state species. Furthermore, their performance—whether as a drug binding to a receptor or an explosive responding to shock—is dictated by their crystal packing (polymorphism) and density .

This guide establishes X-ray Diffraction (XRD) not merely as a confirmation tool, but as the primary determinant of structural identity, distinguishing it from solution-phase techniques that fail to capture the functional solid-state reality.

Comparative Analysis: XRD vs. Alternatives

While NMR and Mass Spectrometry (MS) are standard for chemical identity, they fall short in defining the material identity of tetrazoles. The table below contrasts these methodologies.

Table 1: Performance Matrix of Characterization Techniques
FeatureSingle Crystal XRD (SCXRD) Powder XRD (PXRD) Solution NMR (

H/

C)
Solid-State NMR
Primary Output 3D Atom Connectivity & Absolute ConfigurationPhase Identity & CrystallinityMolecular Connectivity (Solution)Local Chemical Environment
Tautomer ID Definitive (Direct H localization)Inferential (Via pattern matching)Ambiguous (Fast exchange averaging)High (Distinguishes fixed tautomers)
Polymorph ID Definitive Definitive (Fingerprint)N/AHigh
Density Determination Precise (

from unit cell)
Approximate (Rietveld)N/AN/A
Sample Requirement High-quality single crystal (

mm)
Polycrystalline powder (~10-50 mg)Solubilized samplePolycrystalline powder
Throughput Low (Hours/Days)High (Minutes)High (Minutes)Low (Hours)
The Tautomerism Problem

In solution, 5-aminotetrazole rapidly interconverts. NMR typically shows a weighted average of signals. However, in the solid state, the molecule locks into a specific tautomer (usually 1H- or 2H-) stabilized by intermolecular hydrogen bond networks.

  • Why XRD Wins: SCXRD measures bond lengths. The N-N bond lengths differ significantly between 1H and 2H forms (e.g., N1-N2 is single-bond-like in 1H-tetrazole, but double-bond-like in 2H-tetrazole).

Strategic Visualization: Characterization Workflow

The following diagram outlines the logical flow for characterizing a new tetrazole amine derivative, prioritizing structural certainty.

TetrazoleCharacterization Start Synthesis of Tetrazole Amine Solubility Solubility Check Start->Solubility SolutionNMR Solution NMR (1H, 13C) (Check Purity/Connectivity) Solubility->SolutionNMR Ambiguity Tautomeric Ambiguity? (Broad NH signals) SolutionNMR->Ambiguity Crystallization Crystal Growth Strategy (Slow Evap/Cooling) Ambiguity->Crystallization Required for Definitive ID SCXRD Single Crystal XRD (The Gold Standard) Crystallization->SCXRD Good Crystal PXRD Powder XRD (Bulk Phase Check) Crystallization->PXRD Microcrystalline Data_SC Output: 1. Tautomer (1H vs 2H) 2. H-Bond Network 3. Calculated Density SCXRD->Data_SC Data_PX Output: 1. Phase Purity 2. Polymorph ID PXRD->Data_PX Final Validated Structure & Material Profile Data_SC->Final Data_PX->Final

Figure 1: Decision matrix for the structural characterization of tetrazole amines, highlighting the necessity of XRD for resolving tautomeric states.

Detailed Experimental Protocols

Protocol A: Single Crystal Growth (The Critical Step)

Tetrazole amines are often high-melting and poorly soluble in non-polar solvents.

  • Solvent Selection: Use polar protic solvents (Water, Methanol, Ethanol) or mixtures (Water/Ethanol 1:1). For zwitterionic derivatives, addition of dilute acid (HCl) or base may assist, but beware of forming salt crystals rather than the neutral species.

  • Method: Slow evaporation is preferred over cooling to minimize thermal shock defects.

    • Step 1: Dissolve 20-50 mg of derivative in minimum hot solvent.

    • Step 2: Filter through a 0.45 µm PTFE syringe filter into a clean vial (dust acts as nucleation sites for polycrystals, which are undesirable).

    • Step 3: Cover with perforated parafilm and leave undisturbed at ambient temperature.

  • Harvesting: Tetrazoles can form hydrates.[2] Do not dry crystals under high vacuum immediately; harvest them while slightly wet or in oil to prevent lattice collapse (dehydration) before mounting.

Protocol B: Data Collection & Tautomer Assignment

Instrument: Diffractometer equipped with Mo-Kα (


) or Cu-Kα (

) radiation. Cryogenic cooling (100 K) is mandatory to reduce thermal motion of the amine protons.
  • Mounting: Select a block-like crystal (avoid needles if possible to reduce absorption issues). Mount on a MiTeGen loop with Paratone oil.

  • Refinement Strategy:

    • Locate Carbon and Nitrogen atoms using Direct Methods (SHELXT).

    • Crucial Step: Locate Hydrogen atoms in the difference Fourier map (

      
      ). Do not place amine/tetrazole protons geometrically. Their position defines the tautomer.
      
    • Refine H-atom positions freely with isotropic thermal parameters (

      
      ) to confirm the N-H bond.
      
Protocol C: Powder XRD (Bulk Purity)

Single crystals may represent a minor impurity. PXRD confirms the bulk sample matches the single crystal structure.

  • Preparation: Grind ~50 mg of sample gently. Warning: Energetic tetrazoles can be friction-sensitive. Grind wet (with a drop of ethanol) or use a soft pestle.

  • Scan Parameters:

    • Range: 5° to 50°

      
      .
      
    • Step Size: 0.02°.

    • Time per step: >1 second (to resolve closely spaced polymorph peaks).

  • Analysis: Compare experimental pattern with the simulated pattern generated from the SCXRD CIF file (using Mercury or similar software).

Case Study: 5-Amino-1H-Tetrazole (5-ATZ)[3]

This section illustrates the application of the protocols above to a real-world example.

  • Subject: Anhydrous 5-amino-1H-tetrazole.

  • Challenge: Distinguishing between anhydrous forms and the monohydrate, and confirming the 1H-tautomer.

  • Experimental Data Summary:

Parameter5-ATZ (Anhydrous)5-ATZ (Monohydrate)
Crystal System OrthorhombicMonoclinic
Space Group


Density (

)
1.50 g/cm³1.45 g/cm³
Key H-Bond N-H...N (Ribbons)N-H...O (Water bridged)
Tautomer Confirmed 1H-form 1H-form
  • Interpretation: The XRD analysis reveals that despite the potential for 2H-tautomerism, the 1H-form is stabilized by an extensive intermolecular hydrogen bonding network (N-H...N). The density difference (1.50 vs 1.[2]45) is significant for energetic performance, a value only accurately derivable from the XRD unit cell data.

References

  • Lyakhov, A. S., et al. (2001).[3] "2-(1H-Tetrazol-1-yl) benzoic acid."[3] Acta Crystallographica Section C, 57(12), 1436–1437.[3] Link

  • Himo, F., et al. (2002). "Mechanisms of tetrazole formation by addition of azide to nitriles." Journal of the American Chemical Society, 124(41), 12210-12216. Link

  • Goddard-Grody, M., et al. (2025). "Crystal structure of anhydrous 5-aminotetrazole and its high-pressure behavior." ResearchGate. Link

  • Katrusiak, A. (2008). "High-pressure crystallography." Acta Crystallographica Section A, 64, 135-148. (Contextual grounding for high-pressure polymorphism).
  • Cambridge Crystallographic Data Centre (CCDC). "Mercury - Crystal Structure Visualisation." (Software standard for CIF analysis). Link

Sources

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Reactant of Route 1
Reactant of Route 1
1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine
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1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-amine

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